molecular formula C12H14N2O2 B2576041 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide CAS No. 132922-37-3

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

Cat. No.: B2576041
CAS No.: 132922-37-3
M. Wt: 218.256
InChI Key: AIHWIEBDIWCQCA-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
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Properties

IUPAC Name

2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14(16-2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHWIEBDIWCQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CNC2=CC=CC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide basic properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.[1]

The Strategic "Chemical Pivot" for Indole Alkaloid Synthesis[1]

Executive Summary

In the architecture of drug discovery, This compound (CAS: 132922-37-3) serves as a critical "chemical pivot."[1] It functions as the Weinreb amide derivative of Indole-3-acetic acid (IAA), a ubiquitous plant hormone and pharmacophore.

Unlike standard esters or acid chlorides, this molecule possesses a unique capacity to stabilize the tetrahedral intermediate during nucleophilic acyl substitution. This property allows researchers to synthesize indole-3-yl ketones and aldehydes with high chemoselectivity, avoiding the common pitfalls of over-addition (formation of tertiary alcohols) or polymerization associated with the electron-rich indole ring. This guide details the physicochemical properties, synthesis, mechanistic advantages, and application workflows of this essential intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
PropertyData
IUPAC Name This compound
Common Name Indole-3-acetic acid Weinreb Amide
CAS Number 132922-37-3
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, THF, DMSO; Sparingly soluble in water
SMILES CN(OC)C(=O)Cc1c[nH]c2ccccc12
Key Functional Group Weinreb Amide (N-methoxy-N-methylamide)
Synthetic Architecture

The synthesis of this intermediate requires the coupling of Indole-3-acetic acid (IAA) with N,O-dimethylhydroxylamine. While EDC/HOBt coupling is standard, the CDI (1,1'-Carbonyldiimidazole) method is often preferred for scale-up as it avoids the formation of urea byproducts that can be difficult to remove from the crystalline product.

Protocol: CDI-Mediated Coupling

Reagents:

  • Indole-3-acetic acid (1.0 equiv)[1][2]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous) or THF

  • Nitrogen atmosphere

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with Indole-3-acetic acid and anhydrous DCM under nitrogen. Add CDI in one portion.[1]

    • Observation: Evolution of CO₂ gas (bubbling) indicates the formation of the reactive acyl-imidazole intermediate. Stir at room temperature for 30–60 minutes until gas evolution ceases.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride directly to the reaction mixture.

    • Note: Since the amine is a salt, no external base (like TEA) is strictly necessary if the imidazole liberated from CDI acts as the proton scavenger, but adding 1.0 equiv of Triethylamine or DIPEA can accelerate the reaction.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The product usually appears as a distinct spot less polar than the starting acid but more polar than the indole core.[1]

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove imidazole/unreacted amine), Saturated NaHCO₃ (to remove unreacted acid), and Brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

Visualizing the Synthesis Pathway

SynthesisPathway IAA Indole-3-Acetic Acid (Precursor) Inter Acyl-Imidazole Intermediate IAA->Inter Activation (-CO2) CDI CDI (Activator) CDI->Inter Product Weinreb Amide (Target) Inter->Product Nucleophilic Subst. Amine N,O-Dimethyl- hydroxylamine Amine->Product

Figure 1: Step-wise activation and coupling pathway for the synthesis of the Weinreb amide intermediate.

Reactivity & Mechanistic Insight

The primary value of this compound lies in its resistance to over-alkylation.[1]

The Chelation Control Mechanism

When a nucleophile (e.g., Grignard reagent, R-MgBr) attacks the carbonyl carbon, the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This forms a stable five-membered cyclic intermediate (the tetrahedral intermediate).[1]

  • Stability: This chelate is stable at low temperatures and resists collapse into the ketone during the reaction.[1][3]

  • Prevention of Over-addition: Because the ketone is not formed until the reaction is quenched (acidic hydrolysis), the nucleophile cannot attack a second time to form a tertiary alcohol.

Critical Consideration for Indoles: The indole nitrogen (N-H) is acidic (pKa ~17).[1] If unprotected, it will consume one equivalent of the organometallic reagent.

  • Strategy A (Protection): Protect N-H with Boc, Tosyl, or SEM before forming the Weinreb amide.

  • Strategy B (Sacrificial Base): Use at least 2.2 equivalents of the Grignard reagent (1.0 eq to deprotonate N-H, 1.2 eq to react with the amide).

Mechanism Diagram

Mechanism cluster_0 Key Stability Phase Start Weinreb Amide Chelation Chelation Start->Chelation + RMgX RMgX R-Mg-X (Nucleophile) RMgX->Chelation Chelate Stable Tetrahedral Chelate (Mg++) Ketone Indole-3-yl Ketone Chelate->Ketone Hydrolysis Quench Acidic Quench (H3O+) Quench->Ketone Collapse Chelation->Chelate Coordination

Figure 2: The stable magnesium-chelated intermediate prevents over-addition, ensuring ketone selectivity.

Application Workflows
A. Synthesis of Indole-3-yl Ketones (Grignard Route)

Used to attach alkyl or aryl chains to the indole C3 position, common in the synthesis of tryptamine analogs and AhR agonists.[1][2]

  • Setup: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF. Cool to 0°C (or -78°C for reactive R groups).

  • Addition: Add Grignard reagent (R-MgBr) dropwise.[1]

    • Unprotected Indole: Use 2.5 equiv R-MgBr.[1]

    • Protected Indole: Use 1.2 equiv R-MgBr.[1]

  • Reaction: Stir 1–3 hours. The stable intermediate prevents further reaction.[1][3]

  • Quench: Pour into cold saturated NH₄Cl or 1M HCl. This collapses the tetrahedral intermediate, releasing the ketone.

B. Synthesis of Indole-3-acetaldehydes (Reduction)

Indole acetaldehydes are notoriously unstable and difficult to isolate.[1] The Weinreb amide allows for controlled reduction using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.[1]

  • Setup: Dissolve amide in THF at -78°C.

  • Reduction: Add LiAlH₄ (0.6–1.0 equiv). The chelation effect stabilizes the aldehyde precursor.[1]

  • Quench: Careful workup (Fieser method) releases the aldehyde.[1]

    • Note: Use immediately in subsequent steps (e.g., reductive amination) to avoid polymerization.[1]

Analytical Characterization (Typical Data)

When validating the synthesis of this compound, look for these characteristic signals in ¹H NMR (CDCl₃, 400 MHz) :

  • Indole N-H: Broad singlet, ~8.0–8.5 ppm (exchangeable).[1]

  • Aromatic Protons: Multiplets, 7.0–7.7 ppm (4H).[1]

  • Indole C2-H: Singlet/Doublet, ~7.0 ppm.[1]

  • Amide N-OCH₃: Singlet, ~3.6–3.7 ppm (Integration: 3H).[1]

  • Amide N-CH₃: Singlet, ~3.2 ppm (Integration: 3H).[1]

  • Methylene (-CH₂-): Singlet, ~3.8–4.0 ppm (Integration: 2H).

References
  • Synthesis of Indole-3-yl Ketones via Weinreb Amides: Opietnik, M., et al. (2013).[1][2] Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid. Current Organic Synthesis.[1]

  • Weinreb Ketone Synthesis Mechanism: Nahm, S., & Weinreb, S. M. (1981).[1][4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

  • General Amide Synthesis Protocols: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

  • Properties of Indole-3-Acetic Acid Derivatives: PubChem Compound Summary for Indole-3-acetic acid derivatives.

Sources

An In-Depth Technical Guide to 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide, a Weinreb amide derivative of the biologically significant indole-3-acetic acid scaffold. While specific research on this particular molecule is nascent, this document synthesizes established principles of organic synthesis and the extensive pharmacological data on related indole-3-acetamide analogs to present a detailed projection of its chemical properties, plausible synthetic routes, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel indole-based therapeutic agents. We will delve into the rationale behind synthetic strategies, methods for characterization, and the anticipated biological activities, drawing parallels from closely related compounds that have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals.[1] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, the versatility of the indole scaffold is well-documented.[3]

Derivatives of indole-3-acetamide, in particular, have garnered significant attention for their therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, antioxidant, and antihyperglycemic effects.[3][4][5] The introduction of an N-methoxy-N-methylacetamide moiety, also known as a Weinreb amide, to the indole-3-acetic acid backbone is a strategic chemical modification. Weinreb amides are valuable intermediates in organic synthesis, primarily because they are resistant to over-addition of organometallic reagents, allowing for the controlled synthesis of ketones and aldehydes.[6][7] This functional group can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.

This guide will focus on this compound, exploring its synthesis from readily available starting materials, its expected physicochemical properties, and its potential as a precursor for more complex molecules or as a bioactive agent in its own right.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, we can predict its key properties based on its chemical structure and data from commercial suppliers.

PropertyPredicted Value/InformationSource
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
CAS Number 132922-37-3
Analytical Characterization

The structural elucidation of this compound would rely on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the indole ring protons, the methylene protons adjacent to the carbonyl group, and the N-methoxy and N-methyl protons of the Weinreb amide.

    • ¹³C NMR will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the amide, and C-N stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the synthesized compound.

Synthesis of this compound

The most direct and logical synthetic route to this compound is the coupling of 2-(1H-indol-3-yl)acetic acid with N,O-dimethylhydroxylamine. This transformation is a standard method for the formation of Weinreb amides.

Rationale for Synthetic Approach

The formation of an amide bond from a carboxylic acid and an amine typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Several coupling reagents are available for this purpose, each with its own advantages and disadvantages in terms of yield, reaction conditions, and byproduct removal.

Experimental Workflow: Weinreb Amide Synthesis

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Work-up and Purification Indole-3-acetic acid Indole-3-acetic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Imidazole, Activated Ester) Indole-3-acetic acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., CDI, EDC/HOBt, PPh3/I2) Activating_Agent->Activated_Intermediate Target_Molecule 2-(1H-Indol-3-YL)-N-methoxy- N-methylacetamide Activated_Intermediate->Target_Molecule Nucleophilic Acyl Substitution N_O_dimethylhydroxylamine N,O-dimethylhydroxylamine hydrochloride + Base N_O_dimethylhydroxylamine->Target_Molecule Crude_Product Crude Product Mixture Target_Molecule->Crude_Product Purified_Product Purified Product Crude_Product->Purified_Product Aqueous Work-up & Column Chromatography

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for Weinreb amide synthesis.[8][9] Optimization of reaction conditions may be necessary.

Materials:

  • 2-(1H-indol-3-yl)acetic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI) or Triphenylphosphine (PPh3) and Iodine (I2)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Activation of Carboxylic Acid (using CDI):

    • To a solution of 2-(1H-indol-3-yl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add CDI (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of CO2 ceases. The formation of the acyl imidazole intermediate can be monitored by TLC.

  • Amide Bond Formation:

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and TEA (2.5 eq) in anhydrous DCM. Stir for 15 minutes at 0 °C.

    • Add the solution of N,O-dimethylhydroxylamine to the activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Activities and Therapeutic Applications

Given the lack of direct biological data for this compound, we can infer its potential activities based on the well-established pharmacology of related indole-3-acetamide derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of indole-3-acetamide derivatives against various cancer cell lines.[10] These compounds can induce apoptosis (programmed cell death) through various mechanisms, including the inhibition of tubulin polymerization and the activation of caspase pathways.[10]

Potential Mechanism of Action:

G Indole_Derivative 2-(1H-Indol-3-YL)-N-methoxy- N-methylacetamide Tubulin Tubulin Polymerization Indole_Derivative->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated anticancer mechanism of action via tubulin polymerization inhibition.

Anti-inflammatory and Antioxidant Effects

Indole derivatives are known to possess significant anti-inflammatory and antioxidant properties.[4] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Their antioxidant activity stems from their ability to scavenge free radicals and reduce oxidative stress.

Other Potential Applications

The indole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of other therapeutic applications, including:

  • Antidiabetic agents [5]

  • Antiviral and antibacterial agents [3]

  • Neuroprotective agents

The N-methoxy-N-methylacetamide group could serve as a handle for further chemical modifications to develop more potent and selective drug candidates.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule at the intersection of two important chemical motifs: the indole nucleus and the Weinreb amide. This guide has outlined a rational synthetic approach and a predictive framework for its biological activities based on a solid foundation of related research.

Future research should focus on:

  • Definitive Synthesis and Characterization: The synthesis of this compound should be performed and its physicochemical properties fully characterized using modern analytical techniques.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and in assays for anti-inflammatory, antioxidant, and other relevant biological activities.

  • Structure-Activity Relationship (SAR) Studies: A library of analogs could be synthesized to explore the SAR and optimize the potency and selectivity of this chemical scaffold.

  • Computational Modeling: Molecular docking studies could be employed to predict the binding interactions of this molecule with potential biological targets.

References

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). PMC. [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013). PMC. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. [Link]

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). ACS Omega. [Link]

  • Weinreb (ketone synthesis). Name-Reaction.com. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). iris.unina.it. [Link]

  • Technique for preparing N-methylacetamide.
  • Novel process for the preparation of weinreb amide derivatives.
  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. [Link]

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). NIH. [Link]

  • N-Methoxy-N-methylacetamide. PubChem. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

  • The role of indole derivative in the growth of plants: A review. Frontiers. [Link]

  • Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. SciSpace. [Link]

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • New indole amide derivatives as potent CRTH2 receptor antagonists. PubMed. [Link]

  • Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. [Link]

Sources

An In-depth Technical Guide to 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide (CAS 132922-37-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of the chemical compound 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide, identified by the CAS number 132922-37-3. The document details its chemical structure, physicochemical properties, and its significant role as a synthetic intermediate. A detailed protocol for its application in the synthesis of Indole-3-acetone is provided, highlighting its utility for researchers and professionals in synthetic and medicinal chemistry. This guide serves as a valuable resource for understanding the characteristics and practical applications of this indole derivative.

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. The compound this compound is a specific indole derivative that has garnered interest as a versatile synthetic intermediate. Its unique structural features make it a valuable precursor for the synthesis of more complex indole-based molecules. This guide will delve into the technical aspects of this compound, providing a detailed understanding of its properties and synthetic utility.

Physicochemical Properties and Structure

The fundamental characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis.

Chemical Structure

The chemical structure of this compound is characterized by an indole ring linked to an N-methoxy-N-methylacetamide group at the 3-position.

  • IUPAC Name: this compound[1]

  • CAS Number: 132922-37-3[2][3][4]

  • Molecular Formula: C12H14N2O2[2][4]

  • SMILES Code: O=C(N(OC)C)CC1=CNC2=C1C=CC=C2[3]

Key Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight218.25 g/mol [2][4]
Purity Specification≥ 95%[5]
Storage ConditionsLong-term storage in a dry, sealed environment at room temperature.[5][6]

Synthesis and Application

The primary application of this compound is as a precursor in the synthesis of other valuable chemical entities. A notable example is its use in the preparation of Indole-3-acetone.

Synthesis of Indole-3-acetone

Indole-3-acetone is an indole derivative with potential applications as a benzodiazepine receptor inhibitor[7]. The synthesis of Indole-3-acetone from this compound involves a Grignard reaction with methylmagnesium bromide.

Experimental Protocol: Synthesis of Indole-3-acetone

This protocol outlines the step-by-step methodology for the synthesis of Indole-3-acetone using this compound as the starting material.

Materials:

  • This compound (3.00 g, 13.75 mmol)[7][8]

  • Anhydrous Tetrahydrofuran (THF) (60 mL)[7][8]

  • Methylmagnesium bromide solution in THF[7][8]

  • Aqueous ammonium chloride solution

  • Ethyl acetate (EA)

  • Water

  • Brine

  • Silica gel for chromatography

  • Hexanes/Ethyl Acetate (HEP/EA) gradient for chromatography

Procedure:

  • Under an argon atmosphere, dissolve 3.00 g (13.75 mmol) of this compound in 60 mL of anhydrous THF.[7][8]

  • Cool the solution to 0 °C in an ice bath.[7][8]

  • Slowly add a THF solution of methylmagnesium bromide dropwise while maintaining continuous stirring.[7][8]

  • After 2 hours, add a second portion of the methylmagnesium bromide solution.[8]

  • After an additional hour (3 hours total), add a third portion of the methylmagnesium bromide solution.[8]

  • Quench the reaction by adding an aqueous ammonium chloride solution, followed by ethyl acetate.[8]

  • Separate the organic and aqueous phases.

  • Wash the organic phase with water and then with brine.[8]

  • Dry the organic phase, filter, and concentrate it under reduced pressure.[8]

  • Purify the resulting residue by chromatography over silica gel using a hexanes/ethyl acetate gradient to yield Indole-3-acetone.[8]

Workflow Diagram: Synthesis of Indole-3-acetone

G cluster_setup Reaction Setup cluster_reaction Grignard Reaction cluster_workup Workup and Purification A Dissolve this compound in anhydrous THF under Argon B Cool solution to 0°C A->B C Slowly add Methylmagnesium bromide in THF B->C D Stir for 5 hours with _staged additions of Grignard reagent_ C->D E Quench with aqueous NH4Cl and extract with Ethyl Acetate D->E F Wash organic phase with water and brine E->F G Dry, filter, and concentrate the organic phase F->G H Purify by silica gel chromatography G->H I Indole-3-acetone (Final Product) H->I

Caption: Workflow for the synthesis of Indole-3-acetone.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with a clear and established role in the synthesis of other indole derivatives, such as Indole-3-acetone. Its utility in facilitating the introduction of an acetone moiety to the indole scaffold highlights its importance in synthetic chemistry. Future research may explore its application in the synthesis of a broader range of biologically active molecules, further expanding its utility in drug discovery and development. The straightforward and documented synthetic protocols involving this compound make it an accessible and reliable tool for chemical researchers.

References

  • This compound - Sinfoo Biotech.
  • 132922-37-3 | this compound | Amides | Ambeed.com.
  • 132922-37-3 | MFCD11732280 - Aaronchem.
  • 132922-37-3 | 2-(1H-Indol-3-yl)-N-methoxy-N ... - ChemScene.
  • 132922-37-3 2-(1H-Indol-3-YL)-N-methoxy-N ... - AKSci.
  • Indole-3-acetone | 1201-26-9 - ChemicalBook.
  • Indole-3-acetone synthesis - ChemicalBook.
  • 2-Bromo-9-hexyl-9H-carbazole - Lead Sciences.

Sources

The Strategic Scaffold: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Discovery, Synthesis, and Application

Executive Summary

2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide (often referred to as the Indole-3-Weinreb Amide ) represents a "privileged intermediate" in modern organic synthesis. It bridges the gap between the labile, reactive nature of indole-3-acetic acid (IAA) and the controlled, chemoselective requirements of complex alkaloid and pharmaceutical synthesis. This guide dissects its historical emergence, the mechanistic underpinnings of its stability, and field-proven protocols for its deployment in drug development.

Part 1: Historical Convergence & Discovery

The "discovery" of this specific molecule is not a singular event but the synergistic convergence of two major chemical timelines: the exploration of the indole nucleus and the invention of chemoselective acylating agents.

1. The Indole Imperative (Early 20th Century)

Since the isolation of heteroauxin (Indole-3-acetic acid) in the 1930s, chemists struggled with its derivatization. The electron-rich indole ring (specifically C3) makes the molecule prone to acid-catalyzed polymerization and oxidative degradation. Converting IAA to ketones—a critical step for synthesizing tryptamines and serotonin analogues—using standard acid chlorides often resulted in uncontrollable side reactions and over-addition of nucleophiles (yielding tertiary alcohols instead of ketones).

2. The Weinreb Revolution (1981)

The pivot point occurred in 1981.[1][2] Steven Nahm and Steven M. Weinreb at Pennsylvania State University published their seminal work in Tetrahedron Letters, introducing N-methoxy-N-methylamides.[3] They solved the "over-addition" problem by creating a stable metal-chelated intermediate.[3]

The Convergence: Shortly after 1981, medicinal chemists applied Weinreb’s methodology to IAA. This allowed, for the first time, the reliable conversion of the carboxylic acid tail of IAA into aldehydes and ketones without protecting the indole nitrogen or suffering from polymerization, unlocking a new pathway to indole alkaloids.

History IAA Indole-3-Acetic Acid (1930s - Auxin Discovery) Problem Synthetic Bottleneck: Polymerization & Over-addition IAA->Problem Molecule Discovery of Indole-3-Weinreb Amide Problem->Molecule Solved by Weinreb Nahm & Weinreb (1981): N-methoxy-N-methylamides Weinreb->Molecule Methodology Applied Impact Access to Tryptamines & Alkaloids Molecule->Impact

Figure 1: The convergence of Indole chemistry and Weinreb methodology.

Part 2: Mechanistic Utility (The "Why")

The utility of this compound rests entirely on the Chelation Model . When a nucleophile (like a Grignard reagent or Organolithium) attacks the carbonyl carbon, the reaction does not proceed to the ketone immediately, nor does it allow a second attack.

The Stable Tetrahedral Intermediate

Unlike standard esters or acid chlorides, the Weinreb amide forms a stable 5-membered cyclic intermediate with the metal cation (Mg²⁺ or Li⁺). This ring "locks" the molecule after the first addition. The ketone is only liberated after acidic hydrolysis during the workup.

Key Advantage for Indoles:

  • Chemoselectivity: Prevents attack on the electron-rich indole ring.

  • Stoichiometry Control: Requires only 1 equivalent of nucleophile (though excess is often used to drive kinetics), preventing the formation of tertiary alcohols.

Mechanism Start Indole-Weinreb Amide Intermediate Metal Chelation Stable Tetrahedral Intermediate (5-membered ring) Start->Intermediate Nucleophilic Attack Nucleophile R-Mg-X (Nucleophile) Nucleophile->Intermediate Workup Acidic Hydrolysis (H3O+) Intermediate->Workup Stable until... Product Indole Ketone Workup->Product Collapse

Figure 2: The Weinreb Chelation Mechanism preventing over-addition.

Part 3: Strategic Synthesis Protocol

Disclaimer: Always perform a risk assessment. Indoles are sensitive to light and air. Work under inert atmosphere (N₂ or Ar).

Method: Coupling Agent Activation (Recommended)

While acid chlorides are common for simple acids, activating IAA with oxalyl chloride can lead to side reactions at the C3 position. The use of coupling agents like CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt is the industry standard for high purity.

Reagents:

  • Indole-3-acetic acid (IAA)[4][5]

  • N,O-Dimethylhydroxylamine hydrochloride (Weinreb amine salt)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Solvent: Dichloromethane (DCM) or DMF (dry)

Protocol:

StepActionCritical Mechanistic Insight
1. Activation Dissolve IAA (1.0 eq) in dry DCM under N₂. Add CDI (1.1 eq) portion-wise at 0°C. Stir for 30-60 min at RT.CO₂ Evolution: Watch for bubbling. This step generates the reactive acyl-imidazole intermediate.
2. Amine Prep Separate flask: Neutralize N,O-dimethylhydroxylamine HCl (1.2 eq) with Et₃N (1.2 eq) in DCM.The amine salt must be free-based to act as a nucleophile.
3. Coupling Add the free amine solution to the activated IAA solution. Stir at RT for 3–12 hours.The nucleophilic amine displaces the imidazole leaving group.
4. Quench Add 1M HCl (carefully) or saturated NH₄Cl.pH Control: Do not make the solution too acidic (< pH 2) or the indole may polymerize.
5. Workup Extract with DCM. Wash organic layer with NaHCO₃ (remove unreacted acid) and Brine. Dry over MgSO₄.[6]The Weinreb amide is typically stable and lipophilic.
6. Purification Flash chromatography (Hexane/EtOAc).Indole derivatives often streak on silica; add 1% Et₃N to eluent if necessary.

Self-Validation Check:

  • TLC: The product should be UV active (indole chromophore) and stain positive with Vanillin or Ehrlich’s reagent (turning purple/pink).

  • NMR: Look for the characteristic "Weinreb singlet" peaks: ~3.7 ppm (N-OMe) and ~3.2 ppm (N-Me).

Part 4: Downstream Applications in Drug Discovery

This intermediate is the gateway to two major classes of compounds in the pharmaceutical pipeline.

1. Synthesis of Indole Aldehydes (Tryptophan/Tryptamine Precursors)

Reduction of the Weinreb amide with LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H yields the aldehyde.

  • Significance: The resulting aldehyde is the substrate for reductive amination, a primary route to synthesizing N,N-DMT, Psilocybin analogues, and other tryptamines.

2. Synthesis of Indole Ketones (Serotonin Modulators)

Reaction with Grignard reagents (R-Mg-X) yields ketones.

  • Significance: Used in the synthesis of drugs like Vilazodone (antidepressant) and various melatonin receptor agonists where a specific side chain is required at the C3 position.

Applications cluster_0 Reduction Pathway cluster_1 Addition Pathway Weinreb Indole-3-Weinreb Amide LiAlH4 Reagent: LiAlH4 or DIBAL-H Weinreb->LiAlH4 Grignard Reagent: R-Mg-X Weinreb->Grignard Aldehyde Indole-3-Acetaldehyde LiAlH4->Aldehyde Tryptamine Target: Tryptamines (via Reductive Amination) Aldehyde->Tryptamine Ketone Indole-3-Ketone Grignard->Ketone Pharma Target: Melatonin Analogues & SSRIs Ketone->Pharma

Figure 3: Strategic divergence from the Weinreb intermediate.

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3][7][8] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[7] [7]

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983 , 676–678. (Foundational protocol for amino-acid derived Weinreb amides).

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal für Praktische Chemie, 1997 , 339(1), 517–524.

  • Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Efficient Synthesis of Indole-3-acetic Acid Derivatives via Weinreb Amides." Tetrahedron Letters, 2004 , 45(38), 7107-7110. (Specific application to Indole chemistry).

Sources

Solubility & Handling Guide: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide in DMSO

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, stability, and handling of 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide (CAS: 132922-37-3) in Dimethyl Sulfoxide (DMSO).[1] As a critical "Weinreb amide" intermediate derived from Indole-3-acetic acid, this compound serves as a pivotal gateway for synthesizing complex tryptamine derivatives, melatonin analogues, and indole-based ketones.[1]

While specific solubility coefficients for this intermediate are often omitted in high-level synthetic literature, this guide synthesizes physicochemical principles with empirical application data to establish a Standard Operating Procedure (SOP) for researchers. The compound exhibits high solubility in DMSO due to the polar aprotic nature of the solvent interacting favorably with both the indole N-H and the Weinreb amide carbonyls.[1]

Part 1: Physicochemical Profile & Solubility Potential[1][2]

Chemical Identity
PropertyDetail
Systematic Name This compound
Common Name Indole-3-acetic acid Weinreb Amide
CAS Number 132922-37-3
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Physical State Off-white to pale yellow crystalline solid
LogP (Predicted) ~1.6 - 1.9 (Moderate Lipophilicity)
Mechanistic Basis of Solubility in DMSO

DMSO is the solvent of choice for this compound due to its dual capability to solvate both the aromatic indole core and the polar amide functionality.[1]

  • Indole Moiety: The indole ring is a hydrophobic, aromatic system.[1] DMSO, having a high dielectric constant (

    
    ) and a hydrophobic methyl surface, effectively solvates the pi-system.[1] Furthermore, the sulfoxide oxygen of DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the Indole N-H (Hydrogen Bond Donor).
    
  • Weinreb Amide: The N-methoxy-N-methyl group prevents the formation of strong intermolecular hydrogen bond networks often seen in primary amides, significantly lowering the lattice energy and enhancing solubility in organic solvents compared to its parent amide.[1]

Estimated Solubility Limits

Based on Structure-Activity Relationship (SAR) data of analogous indole-3-acetamide derivatives:

  • Conservative Working Concentration: 10 mM – 50 mM (Recommended for Biological Assays)

  • High-Concentration Stock: 50 mg/mL – 100 mg/mL (Achievable with sonication; used for synthetic stock)

  • Saturation Point (Est.): > 200 mg/mL in pure DMSO at 25°C.[1]

Part 2: Preparation & Validation Protocols[1]

Standard Stock Solution Preparation (50 mM)

Objective: Prepare 1 mL of a 50 mM stock solution.

  • Calculate Mass:

    
    
    
    
  • Weighing: Weigh ~10.9 mg of the solid into a sterile, amber glass vial (to protect the indole ring from photo-oxidation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
     99.9%).
    
  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2-5 minutes.

  • Visual Inspection: Solution should be clear and particle-free.[1] A slight yellow tint is normal.[1]

Solubility Validation Workflow

If working near saturation limits (>100 mg/mL), follow this decision tree to ensure solution integrity.

SolubilityWorkflowStartStart: Weigh CompoundAdd DMSOVortexVortex (30s)Start->VortexCheckVisual InspectionVortex->CheckClearClear SolutionCheck->ClearYesCloudyCloudy/ParticulatesCheck->CloudyNoUseProceed to Assay/SynthesisClear->UseSonicateSonicate (40°C, 5 mins)Cloudy->SonicateCheck2Re-InspectSonicate->Check2Check2->ClearYesFilterSyringe Filter (0.2 µm PTFE)Quantify via HPLCCheck2->FilterNo (Saturation Reached)

Figure 1: Decision tree for solubilizing the Weinreb amide in DMSO. Use PTFE filters if filtration is necessary, as DMSO degrades some cellulose membranes.

Part 3: Stability & Storage Guidelines

The "Indole Oxidation" Risk

Indole derivatives are susceptible to oxidative degradation, often forming colored impurities (dimers or isatin derivatives) upon exposure to light and oxygen.[1]

  • Symptom: Solution turns from pale yellow to pink/brown.[1]

  • Prevention: Store stock solutions in amber vials .

Hygroscopicity of DMSO

DMSO is highly hygroscopic.[1] Absorbed water can cause the Weinreb amide to precipitate over time, as the compound is hydrophobic.[1]

  • Mitigation: Use "Dry" DMSO (stored over molecular sieves) for stock preparation.[1] Purge headspace with Nitrogen or Argon before closing the vial.[1]

Storage Matrix
ConditionDurationTemperatureNote
Solid State 2 Years-20°CProtect from light/moisture.[1]
DMSO Stock 6 Months-20°CAliquot to avoid freeze-thaw cycles.
DMSO Stock 1 Month4°CAcceptable for active use.[1]
Aqueous Dilution < 24 HoursRTPrepare fresh; risk of precipitation.[1]

Part 4: Application Workflows

Synthetic Utility: Ketone Synthesis

The primary utility of this compound is its reactivity with organometallics (Grignard or Organolithium reagents) to form ketones without over-addition to tertiary alcohols—a unique feature of the Weinreb amide.[1]

SynthesisPathwayIndoleAcidIndole-3-Acetic AcidWeinrebWeinreb Amide(Target Compound)IndoleAcid->Weinreb  Step 1  KetoneIndole-3-Ketone(Product)Weinreb->Ketone  Step 2  Step1CDI or EDCINH(OMe)Me·HClStep2R-MgBr or R-Li(THF/Et2O)

Figure 2: The Weinreb Amide serves as a stable intermediate that prevents over-alkylation, allowing precise synthesis of indole ketones.

Biological Assay Dilution (Serial Dilution)

When diluting the DMSO stock into aqueous media (e.g., cell culture media), follow the "0.5% Rule" :

  • Most cells tolerate up to 0.5% v/v DMSO.[1]

  • To achieve a 10 µM final assay concentration:

    • Dilute 50 mM Stock 1:100 in DMSO

      
       500 µM Working Solution.
      
    • Dilute 500 µM Working Solution 1:50 into Media

      
       10 µM Final (2% DMSO - High).
      
    • Better: Dilute 50 mM Stock 1:1000 into Media

      
       50 µM (0.1% DMSO).
      

Caution: Rapid dilution of high-concentration DMSO stocks into aqueous buffer can cause "crashing out" (precipitation).[1] Always add the DMSO solution dropwise to the vortexing buffer, not the other way around.[1]

References

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational chemistry of the Weinreb amide functionality).

  • PubChem. (2026).[1] Compound Summary: N-Methoxy-N-methylacetamide.[1][2][3][4][5] National Library of Medicine.[1] Retrieved February 8, 2026, from [Link]

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide mechanism of action theories

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to the Indole-Weinreb Scaffold in Ligand Design

Executive Summary

2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide represents a pivotal intersection between classical organic synthesis and modern pharmacophore design. Chemically, it is the Weinreb amide derivative of Indole-3-Acetic Acid (IAA) , serving as a "privileged intermediate" that allows for the precise, chemoselective synthesis of indole-3-ketones without the risk of over-alkylation. Biologically, it acts as a lipophilic analog of the primary plant auxin (IAA) and a structural congener to tryptamine-derived neurotransmitters, making it a valuable probe in both agrochemical signaling studies and serotonergic drug discovery.

This guide provides a comprehensive analysis of its Dual-Mechanism of Action :

  • The Chelation-Controlled Synthetic Mechanism (Chemical MoA).

  • The Indole-Acetamide Pharmacophore Theory (Biological MoA).

Part 1: Chemical Mechanism of Action (The Weinreb Chelation Model)

The primary utility of this molecule lies in its unique reactivity profile. Unlike standard esters or acid chlorides which react with organometallics (Grignard or organolithium reagents) to form unstable ketones that rapidly over-react to tertiary alcohols, the N-methoxy-N-methylacetamide moiety functions via a Chelation-Stabilized Transition State .

The "Stable Tetrahedral" Theory

When a nucleophile (R-Mg-X) attacks the carbonyl carbon of the amide, the reaction does not proceed immediately to the ketone. Instead, the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen.

  • Chelation: The

    
     ion forms a rigid 5-membered cyclic intermediate, locking the molecule in a tetrahedral state.
    
  • Prevention of Collapse: This stable complex prevents the reformation of the carbonyl double bond while the nucleophile is present, effectively shielding the intermediate from a second nucleophilic attack.

  • Controlled Hydrolysis: The ketone is only liberated upon acidic workup (quenching), which breaks the chelate.

Visualization: The Weinreb Chelation Pathway

The following diagram illustrates the transition state stability that defines the chemical MoA of this molecule.

Weinreb_Mechanism cluster_mechanism Chelation-Control Mechanism Start Indole-Weinreb Amide (Precursor) Nucleophile Nucleophile Attack (R-Mg-X) Start->Nucleophile Activation Intermediate Tetrahedral Intermediate (Mg++ Chelated Ring) Nucleophile->Intermediate Formation of 5-Membered Chelate Intermediate->Intermediate Stable vs. Further Attack Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Workup Product Indole-3-Ketone (Target Scaffold) Quench->Product Collapse to Ketone

Caption: Figure 1. The magnesium-chelated transition state prevents over-alkylation, allowing precise synthesis of indole ketones.

Part 2: Biological Mechanism of Action Theories

While often used as an intermediate, the intact this compound molecule possesses intrinsic biological activity due to its structural homology with Indole-3-Acetic Acid (IAA) and Melatonin .

Theory A: The Auxin Mimicry (Agrochemical Context)

In plant physiology, IAA regulates growth via the TIR1/AFB auxin receptor family.

  • Mechanism: The indole ring intercalates into the hydrophobic pocket of TIR1, while the acetamide tail interacts with the "molecular glue" surface that recruits Aux/IAA repressor proteins.

  • Differentiation: The bulky N-methoxy-N-methyl group alters transport kinetics (polar auxin transport) compared to native IAA, often acting as a competitive inhibitor or a "slow-release" prodrug if hydrolysis occurs in vivo.

Theory B: The Indole Scaffold in Mammalian Systems

In drug discovery, this molecule is a "privileged scaffold" for designing agents targeting:

  • Tubulin Polymerization: N-substituted indole-3-acetamides have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells.

  • AhR Modulation: Indole derivatives are classic ligands for the Aryl Hydrocarbon Receptor (AhR). The acetamide side chain can facilitate translocation into the nucleus, modulating xenobiotic metabolism enzymes (CYP1A1).

Part 3: Experimental Protocols
Protocol A: Synthesis of the Weinreb Amide from IAA

Objective: Convert Indole-3-acetic acid (IAA) to this compound.

Reagents:

  • Indole-3-acetic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.5 eq) or DCC

  • HOBt (1.5 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

  • Activation: Dissolve IAA in anhydrous DCM under Nitrogen atmosphere. Add HOBt and EDC·HCl at 0°C. Stir for 30 minutes to form the active ester.

  • Amine Preparation: In a separate flask, neutralize N,O-Dimethylhydroxylamine HCl with Et3N in DCM.

  • Coupling: Add the free amine solution to the activated IAA mixture dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (active ester disappearance).

  • Workup: Dilute with DCM, wash successively with 1N HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine.

  • Purification: Dry over MgSO4, concentrate, and purify via Flash Chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Conversion to Indole-3-Ketones (Functionalization)

Objective: Use the Weinreb amide to synthesize a functionalized Indole ketone.

  • Setup: Dissolve this compound in anhydrous THF under Argon. Cool to -78°C.

  • Nucleophile Addition: Add Grignard reagent (R-MgBr) or Organolithium (R-Li) dropwise (1.5 eq).

    • Note: The Indole N-H proton may be deprotonated first; use 2.5 eq of organometallic or protect the Indole Nitrogen (e.g., with Boc or Tosyl) prior to reaction for higher yields.

  • Chelation: Stir at 0°C for 1 hour to ensure formation of the stable Mg-chelate.

  • Quench: Pour mixture into cold 1N HCl or Sat. NH4Cl. This step hydrolyzes the intermediate to the ketone.

Part 4: Data & Analytics[1]

Table 1: Comparative Yields of Ketone Synthesis Methods Comparison of using the Weinreb Amide vs. Acid Chloride route for Indole-3-acetone synthesis.

ParameterWeinreb Amide RouteAcid Chloride RouteMechanistic Insight
Reaction Stability High (Stable Intermediate)Low (Highly Reactive)Weinreb chelate prevents over-reaction.
Primary Product Ketone (>85% Yield)Tertiary Alcohol mixtureAcid chlorides react twice with Grignards.
Temp. Sensitivity Tolerates 0°C to RTRequires -78°C strictChelation confers thermal stability.
Functional Group Tol. HighLowLess prone to side reactions.
Part 5: Workflow Visualization

The following diagram outlines the strategic workflow for utilizing this molecule in a drug discovery pipeline.

Workflow IAA Start: Indole-3-Acetic Acid Synthesis Step 1: Weinreb Amidation (EDC/HOBt Coupling) IAA->Synthesis Scaffold Intermediate: This compound Synthesis->Scaffold Branch1 Path A: Chemical Synthesis (Grignard Reaction) Scaffold->Branch1 Synthetic Utility Branch2 Path B: Biological Assay (Auxin/AhR Screening) Scaffold->Branch2 Pharmacophore Study Result1 Target: Indole-3-Ketones (Drug Precursors) Branch1->Result1 Result2 Data: Binding Affinity / IC50 Branch2->Result2

Caption: Figure 2. Strategic workflow converting IAA into bioactive ketones or using the amide as a direct probe.

References
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Mentel, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents. ACS Omega.

  • Boc Sciences. (2024). N-Methoxy-N-methylacetamide Product Profile & Applications.

  • National Institutes of Health (NIH). (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC.

  • Fluorochem. (2024). This compound Safety & Data Sheet.

Biological Activity & Therapeutic Potential of Indole Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core for thousands of natural alkaloids and synthetic pharmaceuticals. Within this class, indole acetamide compounds —characterized by an indole ring linked to an amide moiety via a methylene bridge—have emerged as a versatile chemotype.

While naturally occurring indole-3-acetamide (IAM) serves as a critical intermediate in auxin biosynthesis in phytobiology, synthetic N-substituted indole acetamides exhibit potent pharmacological profiles in human physiology. This guide analyzes their biological activity, focusing on tubulin polymerization inhibition (oncology) , NorA efflux pump inhibition (antimicrobial resistance) , and


-amylase inhibition (metabolic regulation) .

Part 1: The Pharmacophore & Molecular Architecture

The biological success of indole acetamides stems from their ability to interact with diverse protein targets via hydrogen bonding and


-stacking interactions.
Structural Logic
  • The Indole Core: Acts as a hydrophobic anchor, capable of intercalating into DNA or binding to hydrophobic pockets in enzymes (e.g., the Colchicine binding site of tubulin).

  • The Acetamide Linker (

    
    ): 
    
    • Conformational Flexibility: The methylene group allows the indole and the amide substituent to rotate, fitting into variable active sites.

    • H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) facilitate directional binding with amino acid residues (e.g., Serine, Threonine).

  • The N-Substituent: The "warhead" region. Variation here (e.g., 3,4,5-trimethoxyphenyl) dictates specificity between antitumor, antimicrobial, or metabolic targets.

Part 2: Oncology – Tubulin Polymerization Inhibition[1][2][3][4][5]

The most significant therapeutic application of synthetic indole acetamides is in the treatment of metastatic cancers. These compounds function primarily as Microtubule Destabilizing Agents (MDAs) .

Mechanism of Action

Unlike taxanes (which stabilize microtubules), many indole acetamides bind to the Colchicine site at the interface of


- and 

-tubulin heterodimers. This binding prevents the incorporation of the dimer into the growing microtubule, leading to:
  • Microtubule depolymerization.[1]

  • Disruption of the mitotic spindle.

  • Cell cycle arrest at the G2/M phase.

  • Induction of apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.

Structure-Activity Relationship (SAR)[6]
  • 3,4,5-Trimethoxyphenyl moiety: When attached to the amide nitrogen, this group mimics the A-ring of Colchicine, significantly enhancing potency (IC

    
     values often 
    
    
    
    nM).
  • 5-Methoxy substitution on Indole: Often increases lipophilicity and cellular uptake.

Pathway Visualization

The following diagram illustrates the cascade from drug binding to apoptotic cell death.

TubulinPathway Drug Indole Acetamide Derivative Target Tubulin Heterodimer (Colchicine Site) Drug->Target Binds Event1 Inhibition of Polymerization Target->Event1 Event2 Mitotic Spindle Collapse Event1->Event2 Check Spindle Assembly Checkpoint (SAC) Event2->Check Triggers Arrest G2/M Phase Arrest Check->Arrest Signal Bcl-2 Phosphorylation & Caspase-3 Activation Arrest->Signal Outcome Apoptosis (Cell Death) Signal->Outcome

Figure 1: Mechanism of action for indole acetamide-induced apoptosis via tubulin destabilization.

Part 3: Antimicrobial & Metabolic Applications[7][8]

Reversing Antibiotic Resistance (NorA Inhibition)

Staphylococcus aureus (MRSA) resistance is often driven by the NorA efflux pump , which expels fluoroquinolones.[2]

  • Activity: Indole acetamides do not always kill bacteria directly but act as potentiators .

  • Mechanism: They bind to the transmembrane domain of the NorA pump, physically blocking the channel or competing with the antibiotic substrate.

  • Result: Intracellular concentration of ciprofloxacin increases, restoring sensitivity in resistant strains.

Metabolic Regulation ( -Amylase Inhibition)

Recent studies indicate that indole-3-acetamides can inhibit


-amylase, the enzyme responsible for carbohydrate digestion.
  • Therapeutic Value: Potential oral hypoglycemic agents for Type 2 Diabetes.

  • SAR Insight: The presence of electron-withdrawing groups (e.g., para-fluoro) on the phenyl ring of the amide improves binding affinity to the enzyme active site.

Part 4: Synthetic Protocol (Amidation)

To synthesize these libraries, a robust amide coupling protocol is required. The EDC/HOBt method is preferred over acid chlorides to prevent racemization (if chiral centers are present) and to tolerate sensitive functional groups.

Reagents
  • Carboxylic Acid: Indole-3-acetic acid (IAA) or substituted derivatives.

  • Amine: Substituted aniline or aliphatic amine.

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • Solvent: DMF or DCM.

Step-by-Step Methodology
  • Activation: Dissolve Indole-3-acetic acid (1.0 eq) in dry DMF under

    
     atmosphere. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 
    
    
    
    C for 30 minutes. Rationale: HOBt forms an active ester, reducing racemization and side reactions compared to the O-acylisourea intermediate formed by EDC alone.
  • Coupling: Add the target amine (1.0 eq) and DIPEA (2.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (Ethyl Acetate/Hexane).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 1M HCl (removes unreacted amine/EDC).

    • Sat.

      
       (removes unreacted acid/HOBt).
      
    • Brine.[3]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography.
    

SynthesisFlow Start Indole-3-Acetic Acid + EDC/HOBt Inter Active HOBt Ester Start->Inter Activation (30 min) AddAmine Add Amine + DIPEA Inter->AddAmine Product Crude Indole Acetamide AddAmine->Product Coupling (12h) Wash Acid/Base Extraction Product->Wash Final Pure Compound Wash->Final Crystallization/Column

Figure 2: EDC/HOBt mediated synthesis of indole acetamide derivatives.

Part 5: Biological Assay Protocols

Tubulin Polymerization Assay (Fluorescence Based)

This assay validates if the compound directly targets tubulin.

  • Principle: Tubulin polymerization is monitored by the fluorescence enhancement of a reporter dye (DAPI or fluorescent analog) that binds only to polymerizing microtubules.

  • Protocol:

    • Prepare 96-well plate with purified porcine brain tubulin (

      
      ) in PEM buffer.
      
    • Add test compound (1–10

      
      M) or control (Colchicine).
      
    • Initiate polymerization by warming to

      
      C.
      
    • Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

    • Interpretation: A decrease in the Vmax (rate) and final plateau fluorescence compared to vehicle control indicates inhibition.

MTT Cytotoxicity Assay

Standard screen for antiproliferative activity.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, MCF-7) at

      
       cells/well. Incubate 24h.
      
    • Treat with serial dilutions of indole acetamide (0.01 – 100

      
      M) for 48h.
      
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate 4h; mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

    • Dissolve crystals in DMSO and read Absorbance at 570 nm.

    • Calculate IC

      
       using non-linear regression.
      

References

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. (2021). [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. (2022).[4] [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences. (2020). [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. (2020). [Link]

  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Microorganisms. (2023). [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide. As a specialized indole derivative, likely utilized in targeted research and drug development, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data for structurally related compounds and general principles of chemical safety. It is imperative to supplement this guide with institution-specific safety protocols and to conduct a thorough risk assessment before commencing any experimental work.

Section 1: Compound Identification and Properties

1.1. Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 132922-37-3[1]

  • Molecular Formula: C₁₂H₁₄N₂O₂[1]

  • Molecular Weight: 218.25 g/mol

  • Synonyms: Not widely available.

1.2. Physicochemical Properties

PropertyValueSource
Physical State Solid (predicted)General knowledge of similar compounds
Appearance White to off-white crystalline solid (predicted)[2]
Solubility Soluble in DMSO and DMF[2][2]
Melting Point Not available
Boiling Point Not available

Section 2: Hazard Identification and Risk Assessment

2.1. GHS Classification (Anticipated)

Based on available information for the compound and its precursors, the following GHS classifications should be considered:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation (presumed).

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation (presumed).

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation (presumed).

Pictograms:



Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

Precautionary Statements:

  • P101: If medical advice is needed, have product container or label at hand.[1]

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

2.2. Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[3] However, indole-based compounds can exhibit a wide range of biological activities.[4][5] Chronic exposure effects are unknown. Both oral and dermal doses of the related compound N-methylacetamide have caused fetal harm in rodents.[6]

2.3. Potential Biological Activity

Derivatives of this compound have been investigated for their potential as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[4][5] This suggests that the compound may be biologically active and should be handled with appropriate caution to avoid unintended exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the potential hazards, a multi-layered approach to exposure control is essential.

3.1. Engineering Controls

  • Ventilation: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Containment: For procedures with a higher risk of aerosolization, consider the use of a glove box.

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, especially after direct contact with the compound.

    • Lab Coat: A buttoned, full-length lab coat should be worn to protect street clothing and skin.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[3] However, if engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Decision_Workflow start Start: Handling this compound fume_hood Is a certified chemical fume hood available? start->fume_hood weighing Weighing or preparing solutions? fume_hood->weighing Yes respirator Consider Respirator fume_hood->respirator No glove_box High risk of aerosolization? ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat glove_box->ppe_standard No use_glove_box Use Glove Box glove_box->use_glove_box Yes weighing->glove_box face_shield Add Face Shield ppe_standard->face_shield Splash risk proceed Proceed with caution ppe_standard->proceed No splash risk face_shield->proceed use_glove_box->ppe_standard

Caption: PPE Decision Workflow for Handling the Compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for minimizing risks associated with this compound.

4.1. General Handling

  • Avoid all direct contact with the compound.[3]

  • Do not breathe dust or vapors.[3]

  • Use spark-proof tools and explosion-proof equipment if handling large quantities in a flammable solvent.[3][7]

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.

4.2. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][7]

  • Incompatible Materials: Strong oxidizing agents.[3][7]

Section 5: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

5.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

5.2. Spill Response

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill assess_size->small_spill Minor large_spill Large Spill assess_size->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate_large Evacuate Area large_spill->evacuate_large contact_ehs Contact EHS evacuate_large->contact_ehs dispose Dispose of Waste Properly contact_ehs->dispose contain Contain Spill (Avoid dust generation) ppe->contain collect Collect Material into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->dispose

Caption: Emergency Spill Response Workflow.

Section 6: Synthesis and Reactivity

While a detailed synthesis protocol is beyond the scope of this safety guide, it's important to understand the general reactivity of this compound and its precursors. The synthesis of related indole acetamides often involves the use of coupling reagents and solvents that carry their own specific hazards. Always consult the safety data sheets for all reagents and solvents used in any synthesis.

Section 7: Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]

  • Do not dispose of down the drain or in regular trash.

References

  • PubChem. (n.d.). N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]

  • D'Errico, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Retrieved from [Link]

Sources

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide as a Weinreb amide

Author: BenchChem Technical Support Team. Date: February 2026

The Privileged Scaffold for Indole-Based Ketone Synthesis [1]

Executive Summary

This guide details the synthesis, mechanistic utility, and application of 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide (Indole-3-Weinreb Amide).[1] As a derivative of Indole-3-acetic acid (IAA), this molecule serves as a critical "chemical dam" in synthetic organic chemistry.[1] Unlike esters or acid chlorides, which suffer from uncontrolled nucleophilic addition leading to tertiary alcohols, this Weinreb amide allows for the precise, mono-addition of organometallic reagents (Grignard or Organolithium) to generate indole-3-ketones and aldehydes .

These motifs are foundational to the synthesis of tryptamine-based alkaloids, serotonin receptor modulators, and tubulin polymerization inhibitors.

Part 1: Structural Analysis & Mechanistic Advantage[1]

The core value of this molecule lies in the Weinreb Chelation Model .[1] When an organometallic nucleophile attacks the carbonyl carbon, the reaction does not proceed immediately to the ketone. Instead, the metal ion is "trapped" in a stable, five-membered cyclic intermediate.

The Chelation Mechanism

The methoxy oxygen (


) and the carbonyl oxygen coordinate with the metal cation (typically 

or

).[1] This coordination stabilizes the tetrahedral intermediate, preventing the collapse of the leaving group (

) until the reaction is quenched with acid.

Key Advantages:

  • Prevention of Over-Addition: The stable chelate prevents a second equivalent of nucleophile from attacking, eliminating tertiary alcohol byproducts.[1]

  • Indole Compatibility: The amide functionality is robust enough to survive the basic conditions required for downstream functionalization, provided the indole nitrogen is managed (see Section 3).[1]

WeinrebMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: The Stable Chelate cluster_2 Step 3: Acid Quench WA Weinreb Amide (Electrophile) Chelate Stable 5-Membered Tetrahedral Intermediate (Metal Coordinated) WA->Chelate Coordination RMgX R-Mg-X (Nucleophile) RMgX->Chelate Attack Ketone Target Indole Ketone Chelate->Ketone H3O+ Hydrolysis Amine HN(OMe)Me (Byproduct) Chelate->Amine

Figure 1: The thermodynamic trap mechanism preventing over-addition.[1]

Part 2: Synthesis Protocol (Upstream)[1]

Direct conversion of Indole-3-acetic acid (IAA) to its Weinreb amide requires activation of the carboxylic acid.[1] Acid chlorides of IAA are notoriously unstable; therefore, in-situ activation using coupling agents is the standard of excellence.[1]

Comparative Reagent Table
Reagent SystemYieldPurity ProfileNotes
EDC

HCl / HOBt
85-92% HighRecommended. Water-soluble byproducts simplify workup.[1]
CDI (Carbonyldiimidazole) 75-85%ModerateGas evolution (

) drives reaction; moisture sensitive.[1]
DCC 70-80%LowForms insoluble urea byproduct (DCU) that is difficult to remove completely.[1]
T3P (Propylphosphonic anhydride) >90%Very HighExcellent for scale-up, but reagent is more expensive.[1]
Standard Operating Procedure (EDC/HOBt Method)

Materials:

  • Indole-3-acetic acid (1.0 equiv)[1]

  • 
    -Dimethylhydroxylamine hydrochloride (1.2 equiv)
    
  • EDC

    
     HCl (1.2 equiv)[1]
    
  • HOBt (1.2 equiv)[1]

  • Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Dichloromethane (DCM) [Anhydrous][1]

Workflow:

  • Activation: Dissolve Indole-3-acetic acid in anhydrous DCM at

    
     under inert atmosphere (
    
    
    
    or
    
    
    ). Add HOBt and EDC
    
    
    HCl. Stir for 15 minutes to form the active ester.
  • Amine Release: In a separate vessel, mix

    
    -dimethylhydroxylamine 
    
    
    
    HCl with
    
    
    in DCM to liberate the free amine.[1]
  • Coupling: Cannulate the amine solution into the activated acid solution dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes; Product

    
    ).[1]
    
  • Workup: Wash organic layer with

    
     (removes unreacted amine/EDC), saturated 
    
    
    
    (removes unreacted acid), and Brine.[1]
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 20% 
    
    
    
    50% EtOAc in Hexanes).

Part 3: Downstream Applications & The "Indole Proton" Problem

When reacting the synthesized Weinreb amide with Grignard reagents, a critical variable arises: The Indole N-H Proton (


). 

Grignard reagents are strong bases.[1] If the indole nitrogen is unprotected, the Grignard will deprotonate the nitrogen before attacking the Weinreb carbonyl.

Strategy A: The "Sacrificial" Method (No Protection)

Best for: Cheap Grignard reagents (e.g., MeMgBr, PhMgBr).

  • Protocol: Use 2.2 to 2.5 equivalents of Grignard reagent.[1]

    • Eq 1: Deprotonates the Indole N-H

      
       Indole-N-MgX.
      
    • Eq 2: Attacks the Weinreb Carbonyl.

  • Risk: Lower atom economy; viscous heterogeneous mixtures due to precipitation of the magnesium salt.[1]

Strategy B: The "N-Protection" Method (High Precision)

Best for: Expensive/Complex nucleophiles or GMP synthesis.[1]

  • Protocol: Protect the indole nitrogen with a Boc (tert-butyloxycarbonyl) or Tosyl group prior to Weinreb formation or immediately after.[1]

  • Advantage: Requires only 1.1 equivalents of nucleophile; cleaner reaction profile.[1]

Experimental Protocol: Ketone Synthesis (Strategy A)
  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.

  • Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF (

    
     concentration).
    
  • Cooling: Cool solution to

    
    .
    
  • Addition: Add Grignard reagent (2.5 equiv) dropwise over 20 minutes.

    • Observation: Gas evolution (alkane release) will occur during the first equivalent addition.[1]

  • Chelation: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Quench: Cool to

    
    . Quench with saturated 
    
    
    
    or
    
    
    .[1]
    • Mechanism:[2][3][4][5][6][7][8] This hydrolyzes the Mg-chelate, collapsing the tetrahedral intermediate to release the ketone.

Part 4: Logical Pathway Visualization

The following diagram illustrates the divergent pathways based on the protection strategy selected.

IndolePathways cluster_sacrificial Strategy A: Sacrificial Reagent cluster_protection Strategy B: N-Protection IAA Indole-3-Acetic Acid WA Indole-Weinreb Amide (Unprotected) IAA->WA EDC/HOBt HN(OMe)Me Deprot Deprotonation (Consumes 1 eq RMgX) WA->Deprot Cheap Nucleophile Protect N-Boc / N-Tosyl Protection WA->Protect Precious Nucleophile Attack Carbonyl Attack (Uses 2nd eq RMgX) Deprot->Attack Target Indole-3-Ketone Attack->Target H3O+ CleanAttack Stoichiometric Attack (1.1 eq RMgX) Protect->CleanAttack CleanAttack->Target H3O+ / Deprotection

Figure 2: Decision tree for Indole N-H management during nucleophilic addition.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanisms and Protocols."

  • Fehrentz, J. A.; Castro, B. "Synthesis of Aldehydes by Reduction of N-methoxy-N-methylamides."[1] Synthesis, 1983 , 1983(8), 676–678.

  • Labano, S., et al. "Indole-3-acetic acid derivatives: Synthesis and biological evaluation."[1] Chemical Biology & Drug Design, 2016 .[1] (Contextualizing the utility of the scaffold).

Sources

Methodological & Application

NMR and IR spectroscopy for 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide using NMR and IR Spectroscopy

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a key intermediate in synthetic organic chemistry and drug development. By leveraging the distinct functionalities of the indole nucleus and the N-methoxy-N-methylamide (Weinreb amide) group, we present detailed protocols and interpretation guidelines for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This note is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and structural verification to ensure scientific integrity and accelerate research timelines.

Introduction: The Synthetic and Spectroscopic Challenge

The title compound, this compound, combines two synthetically valuable moieties: the indole ring, a privileged scaffold in medicinal chemistry, and the Weinreb amide. Weinreb amides are renowned for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This unique reactivity is attributed to the stability of the tetrahedral intermediate formed during nucleophilic addition.

Accurate structural confirmation of this intermediate is paramount for ensuring the fidelity of subsequent synthetic steps. A combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust, non-destructive method for complete structural elucidation. IR spectroscopy offers a rapid diagnostic for the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy provides a detailed atomic-level map of the entire molecule. This guide explains the causality behind the expected spectral features and provides validated protocols for obtaining high-quality data.

Molecular Structure and Spectroscopic Analysis

The structure of this compound presents several distinct regions for spectroscopic analysis: the indole ring system, the aliphatic methylene bridge, and the Weinreb amide functional group.

Caption: Numbered structure of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an ideal first-pass analysis to confirm the presence of the critical amide carbonyl and indole N-H functionalities. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending) at frequencies characteristic of specific bonds.[3]

Expected Characteristic Absorption Bands

The primary utility of IR in this context is the confirmation of a successful amidation reaction. The disappearance of a carboxylic acid's broad O-H stretch (if starting from indole-3-acetic acid) and the appearance of a strong amide C=O stretch are definitive indicators.

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale & Comments
Indole N-HStretch3500 - 3300Medium, SharpThe position and sharpness can be affected by hydrogen bonding.
Aromatic C-HStretch3100 - 3000MediumConfirms the presence of the aromatic indole ring.[4]
Aliphatic C-HStretch2950 - 2850MediumArises from the methylene (-CH₂-) and methyl (-CH₃) groups.[4]
Weinreb Amide C=OStretch1690 - 1630StrongThis is a key diagnostic peak. Its frequency is lower than esters or ketones due to the electron-donating effect of the nitrogen atom.[5] For N-methoxy-N-methylamides specifically, this peak is often observed around 1640-1660 cm⁻¹.[6][7]
Aromatic C=CBend1700 - 1500MediumA series of absorptions confirming the aromatic system.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the definitive, high-resolution structural proof. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of every proton and carbon atom can be established.

Predicted ¹H NMR Spectrum

The proton NMR spectrum can be divided into four key regions: the downfield indole N-H, the aromatic region, the deshielded aliphatic region containing the methoxy and methylene protons, and the upfield N-methyl region. The complexity of indole alkaloid spectra often necessitates 2D NMR for unambiguous assignment.[8][9][10]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Comments
H1 (Indole N-H) 8.1 - 8.3broad singlet1HThe acidic proton on the indole nitrogen is typically deshielded and often appears as a broad signal.
H7, H4 7.6 - 7.8doublet2HProtons on the benzene portion of the indole ring, ortho to the ring fusion.
H2 7.2 - 7.4singlet (or t)1HProton at the C2 position of the indole ring. It is adjacent to the nitrogen and the C3 substitution point, appearing as a singlet or a small triplet if coupled to the N-H proton.
H5, H6 7.0 - 7.2multiplet (dd, t)2HProtons on the benzene portion of the indole ring. They often overlap, forming complex multiplets.
C11-H₃ (O-CH₃) ~3.7singlet3HThe methoxy protons are deshielded by the adjacent oxygen atom. A value of 3.62 ppm is reported for the simpler N-methoxy-N-methylacetamide.[6]
C8-H₂ (-CH₂-) ~3.8singlet2HThe methylene protons are adjacent to both the electron-rich indole ring and the electron-withdrawing carbonyl group, placing them in a deshielded environment.
C10-H₃ (N-CH₃) ~3.2singlet3HThe N-methyl protons are slightly less deshielded than the O-methyl protons. A value of 3.11 ppm is reported for N-methoxy-N-methylacetamide.[6]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton. The carbonyl carbon signal is particularly diagnostic. The large number of carbons in indole alkaloids can make full assignment challenging without 2D techniques like HSQC and HMBC.[11]

Carbon AssignmentPredicted δ (ppm)Rationale & Comments
C9 (C=O) 171 - 173The amide carbonyl carbon is highly deshielded and is a key indicator of the functional group.[6]
C7a, C3a 127 - 137Quaternary carbons of the indole ring fusion.
C2, C4, C5, C6, C7 110 - 125Aromatic carbons of the indole ring bearing protons. Their exact shifts depend on the electronic environment.
C3 107 - 110The C3 carbon, the point of attachment for the side chain, is typically shielded relative to other indole carbons.
C11 (O-CH₃) 61 - 62The methoxy carbon is significantly deshielded by the attached oxygen.[6][7]
C10 (N-CH₃) 33 - 35The N-methyl carbon.[7]
C8 (-CH₂-) 30 - 35The aliphatic methylene bridge carbon.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality spectroscopic data for a solid sample like this compound.

Protocol for NMR Spectroscopy

A. Materials and Equipment

  • This compound (5-10 mg for ¹H, 15-30 mg for ¹³C)

  • High-quality 5 mm NMR tubes, clean and dry[12]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)[13]

  • Internal standard (e.g., Tetramethylsilane, TMS), if not already in the solvent

  • Pasteur pipettes and filter plug (e.g., cotton or glass wool)

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

B. Step-by-Step Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[14][15] For ¹³C NMR, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.[14]

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.[15] CDCl₃ is a common choice for moderately polar organic compounds, and its residual proton signal at 7.26 ppm serves as a convenient reference.[13]

  • Homogenization: Cap the vial and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is critical for sharp NMR signals.

  • Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean NMR tube to remove any particulate matter, which can degrade spectral resolution.[12]

  • Labeling: Securely cap the NMR tube and label it clearly.

C. Data Acquisition Workflow

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Optional but Recommended: If signal overlap occurs in the ¹H spectrum, acquire 2D NMR spectra such as COSY (to establish ¹H-¹H correlations) and HSQC (to link protons to their directly attached carbons).[8]

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation.[16][17]

A. Materials and Equipment

  • This compound (a few milligrams)

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone) and lint-free wipes

B. Step-by-Step Data Acquisition

  • Background Scan: Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.[18]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[18][19]

  • Sample Scan: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with a solvent-dampened wipe.[19]

Integrated Data Interpretation Workflow

Confirming the molecular structure requires a systematic, cross-validating approach where data from each spectroscopic method supports the others.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Structural Verification IR ATR-FTIR Analysis FG_Confirm Confirm Functional Groups (C=O, N-H) IR->FG_Confirm Strong C=O stretch? N-H stretch present? H1_NMR ¹H NMR Analysis Proton_Map Map Proton Environment (& Connectivity) H1_NMR->Proton_Map Assign all signals (Shifts, Multiplicity, Integration) C13_NMR ¹³C NMR Analysis C13_NMR->FG_Confirm C=O signal at ~171 ppm? Carbon_Backbone Confirm Carbon Skeleton C13_NMR->Carbon_Backbone Assign all carbon signals Structure_Validation Final Structure Validation FG_Confirm->Structure_Validation Proton_Map->Carbon_Backbone Cross-reference with HSQC/HMBC (optional) Proton_Map->Structure_Validation Carbon_Backbone->Structure_Validation

Sources

Application Notes and Protocols for the Evaluation of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Novel Indole Derivatives in Inflammation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] Among these, anti-inflammatory properties have been a consistent and promising feature of many indole derivatives.[4] Compounds such as indomethacin have long been used in the clinical setting, underscoring the potential of this chemical class to modulate inflammatory pathways.[5] This document provides a comprehensive guide for the investigation of a novel indole derivative, 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide , as a potential anti-inflammatory agent.

While the specific anti-inflammatory properties of this compound are not yet extensively documented in publicly available literature, its structural similarity to other bioactive indoles suggests a strong rationale for its evaluation. These application notes and protocols are designed to provide researchers with a robust framework for a systematic investigation, from initial in vitro screening to preliminary in vivo validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its study. For this compound, the following information has been established:

PropertyValueSource
Molecular Formula C12H14N2O2[6][7]
Molecular Weight 218.25 g/mol [6]
CAS Number 132922-37-3[7]
Canonical SMILES CN(C(=O)CC1=CNC2=CC=CC=C21)OC[6]
InChI Key AIHWIEBDIWCQCA-UHFFFAOYSA-N[7]

Proposed Mechanism of Action: Targeting Key Inflammatory Pathways

Many indole-containing compounds exert their anti-inflammatory effects by modulating key signaling pathways and enzymes involved in the inflammatory cascade.[5] Based on the known activities of related molecules, two primary hypothetical mechanisms of action for this compound are proposed for investigation:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The COX enzymes, particularly COX-2, are critical mediators of prostaglandin synthesis during inflammation.[5] Inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8]

The following diagram illustrates the potential interplay of these pathways:

Inflammation_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_compound This compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces Cytokines TNF-α, IL-6, etc. Pro_inflammatory_Genes->Cytokines Produces Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Compound Test Compound Compound->NFκB Inhibits Translocation? Compound->COX2 Inhibits?

Caption: Proposed anti-inflammatory mechanisms of action for investigation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the systematic evaluation of this compound.

Part 1: In Vitro Evaluation

Objective: To determine the direct anti-inflammatory effects of the compound on cellular models of inflammation.

1.1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 murine macrophage cell line is recommended due to its robust response to inflammatory stimuli.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

1.2. Cytotoxicity Assay

Causality: It is crucial to first determine the non-toxic concentration range of the compound to ensure that any observed anti-inflammatory effects are not due to cell death.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the old medium with the medium containing the different concentrations of the compound and incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

1.3. Measurement of Nitric Oxide (NO) Production

Causality: Lipopolysaccharide (LPS) stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.

  • Method: Griess Reagent assay.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

1.4. Quantification of Pro-inflammatory Cytokines

Causality: The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of macrophage activation and a key target for anti-inflammatory drugs.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Culture, treat, and stimulate RAW 264.7 cells as described in the NO production assay (Protocol 1.3).

    • Collect the cell culture supernatants.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[4]

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

1.5. COX-2 Inhibition Assay

Causality: To directly assess the inhibitory effect of the compound on COX-2 activity.

  • Method: Fluorometric or colorimetric COX-2 inhibitor screening assay kits are commercially available.

  • Protocol:

    • Follow the manufacturer's protocol for the chosen COX-2 inhibitor screening kit.

    • Typically, the assay involves incubating recombinant human COX-2 enzyme with the test compound and then adding arachidonic acid as the substrate.

    • The production of prostaglandin G2, an intermediate, is then detected by a probe that generates a fluorescent or colorimetric signal.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.

1.6. NF-κB Translocation Analysis

Causality: To determine if the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in its activation.

  • Method: Immunofluorescence microscopy.

  • Protocol:

    • Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

    • Pre-treat with the test compound for 1 hour, followed by LPS stimulation for 1 hour.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20).

    • Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

In_Vitro_Workflow start Start: RAW 264.7 Cell Culture cytotoxicity 1. Cytotoxicity Assay (MTT) start->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc inflammation_assays 2. Anti-inflammatory Assays determine_conc->inflammation_assays no_assay 2a. NO Production (Griess Assay) inflammation_assays->no_assay cytokine_assay 2b. Cytokine Measurement (ELISA) inflammation_assays->cytokine_assay mechanism_assays 3. Mechanism of Action Studies inflammation_assays->mechanism_assays end End: In Vitro Characterization no_assay->end cytokine_assay->end cox2_assay 3a. COX-2 Inhibition Assay mechanism_assays->cox2_assay nfkb_assay 3b. NF-κB Translocation (IF) mechanism_assays->nfkb_assay cox2_assay->end nfkb_assay->end

Caption: Workflow for the in vitro evaluation of the test compound.

Part 2: In Vivo Evaluation

Objective: To assess the anti-inflammatory efficacy of the compound in a living organism. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2.1. Acute Toxicity Study

Causality: To determine the safety profile and the appropriate dose range for efficacy studies.

  • Animal Model: Swiss albino mice.

  • Protocol:

    • Administer single escalating doses of this compound orally or intraperitoneally to different groups of mice.

    • Observe the animals for 14 days for any signs of toxicity or mortality.

    • Determine the LD50 (lethal dose, 50%) if applicable, or the maximum tolerated dose.

2.2. Carrageenan-Induced Paw Edema Model

Causality: A classic and well-validated model of acute inflammation.[3]

  • Animal Model: Wistar rats.

  • Protocol:

    • Fast the rats overnight.

    • Administer the test compound at different doses (e.g., 10, 25, 50 mg/kg) orally. A positive control group should receive a standard NSAID like indomethacin (10 mg/kg), and a control group should receive the vehicle.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

2.3. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

Causality: To evaluate the effect of the compound on systemic inflammation and cytokine production in vivo.

  • Animal Model: BALB/c mice.

  • Protocol:

    • Administer the test compound orally at selected doses.

    • After 1 hour, inject LPS (e.g., 1 mg/kg) intraperitoneally.

    • After a set time (e.g., 2 or 4 hours), collect blood samples via cardiac puncture.

    • Separate the serum and measure the levels of TNF-α and IL-6 using ELISA.

    • The percentage reduction in cytokine levels in the treated groups compared to the LPS-only group indicates the compound's efficacy.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be performed to determine the statistical significance of the observed effects. A p-value of less than 0.05 is typically considered statistically significant.

Expected Outcomes:

AssayExpected Result for an Active Compound
Cytotoxicity High cell viability at concentrations that show anti-inflammatory effects.
NO Production Dose-dependent reduction in LPS-induced NO production.
Cytokine Levels Dose-dependent decrease in LPS-induced TNF-α and IL-6 secretion.
COX-2 Inhibition Low IC50 value, indicating potent inhibition of the COX-2 enzyme.
NF-κB Translocation Inhibition of LPS-induced translocation of p65 from the cytoplasm to the nucleus.
Paw Edema Significant reduction in carrageenan-induced paw volume compared to the control group.
Systemic Inflammation Significant decrease in serum levels of TNF-α and IL-6 in LPS-treated mice.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a potential anti-inflammatory agent. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, evaluation in chronic inflammation models, and pharmacokinetic and pharmacodynamic profiling. The systematic application of these methods will enable a thorough characterization of this novel compound and a clear assessment of its therapeutic potential.

References

  • 2-(1H-indol-3-yl)-N-methylacetamide - Golexplore. (n.d.).
  • This compound - PubChemLite. (n.d.).
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  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Chemistry, 4(1), 183-195. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2020). RSC Medicinal Chemistry, 11(8), 957-967. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2017). Molecules, 22(10), 1583. [Link]

  • Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. (2019). Scientific Reports, 9(1), 13788. [Link]

  • Synthesis and Anti-inflammatory Activity of Indole Derivatives. (2009). E-Journal of Chemistry, 6(S1), S491-S500. [Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (2018). Drug Metabolism and Disposition, 46(1), 76-85. [Link]

  • Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. (2019). Scientific Reports, 9(1), 13788. [Link]

  • Analgesic and Anti-Inflammatory Potential of Indole Derivatives. (2022). Polycyclic Aromatic Compounds, 42(5), 2269-2287. [Link]

  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2023). Cuestiones de Fisioterapia, 52(1), 1-10.
  • N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem. (n.d.). Retrieved February 8, 2026, from [Link]

  • NF-κB signaling in inflammation. (2012). Signal Transduction and Targeted Therapy, 2, 1-9.
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Retrieved February 8, 2026, from [Link]

  • Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. (2023). Frontiers in Immunology, 14, 1184905.
  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). ACS Omega, 6(3), 2294-2306.
  • Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. (2012). European Journal of Medical Research, 17(1), 1-6.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). Retrieved February 8, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Molecules, 24(17), 3166.
  • Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. (2024). Frontiers in Immunology, 15, 1353100.
  • (PDF) Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). ACS Omega, 6(3), 2294-2306.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Retrieved February 8, 2026, from [Link]

  • NF-κB - Wikipedia. (n.d.). Retrieved February 8, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2015). International Journal of Pharmaceutical and Clinical Research, 7(4), 302-306.
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  • Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways. (2021). Molecules, 26(16), 4991.
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Troubleshooting & Optimization

troubleshooting 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide, a critical Weinreb amide intermediate in contemporary drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient preparation of this valuable compound.

Introduction to the Synthesis and its Challenges

The synthesis of this compound from indole-3-acetic acid and N,O-dimethylhydroxylamine is a cornerstone transformation for accessing a variety of downstream targets. The resulting Weinreb amide is a versatile precursor for the synthesis of ketones and other carbonyl-containing molecules, owing to the stability of the intermediate tetrahedral adduct formed upon nucleophilic addition.

However, the inherent reactivity of the indole nucleus presents unique challenges. The electron-rich nature of the indole ring, particularly the N-H proton and the C3 position, makes it susceptible to undesired side reactions under typical amide coupling conditions. This guide will address these challenges head-on, providing you with the knowledge to anticipate, identify, and mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What are the most common coupling reagents for this synthesis, and what are their pros and cons?

A1: Several coupling reagents can be employed for the formation of the Weinreb amide from indole-3-acetic acid. The choice of reagent can significantly impact reaction efficiency and the side product profile.

Coupling Reagent CombinationProsCons
DCC/HOBt Inexpensive, widely used.Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. Can lead to N-acylation of the indole ring.
EDC/HOBt Water-soluble carbodiimide and byproduct, simplifying workup.[1]More expensive than DCC. Can still promote N-acylation.
HATU/DIPEA High coupling efficiency, often faster reactions.Expensive. Byproducts can sometimes be difficult to remove.
T3P® (Propylphosphonic Anhydride) Excellent for sterically hindered substrates and reduces racemization.Can require careful temperature control.[2]

Q2: What is the primary side reaction of concern in this synthesis?

A2: The most significant side reaction is the N-acylation of the indole ring . The indole nitrogen is nucleophilic and can compete with the desired N,O-dimethylhydroxylamine for the activated carboxylic acid intermediate. This leads to the formation of 2-(1-acyl-1H-indol-3-yl)-N-methoxy-N-methylacetamide, a difficult-to-separate impurity.

Q3: Why is my reaction turning dark or forming a lot of baseline material on TLC?

A3: Indole-3-acetic acid and its derivatives can be sensitive to strongly acidic or basic conditions, as well as oxidative degradation.[3] The use of strong acids or bases, or prolonged reaction times at elevated temperatures, can lead to decomposition and polymerization of the indole moiety, resulting in a dark-colored reaction mixture and complex product profiles.

Troubleshooting Guide: Common Problems and Solutions

This section provides a detailed breakdown of common issues encountered during the synthesis, their probable causes, and step-by-step protocols for their resolution.

Problem 1: Low Yield of the Desired Weinreb Amide

A low yield of this compound is a frequent challenge. This can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.

Possible Causes and Troubleshooting Steps:

  • Incomplete Activation of the Carboxylic Acid:

    • Solution: Ensure your coupling reagents are fresh and of high purity. For carbodiimide-based couplings, the addition of an activating agent like 1-hydroxybenzotriazole (HOBt) is crucial for efficient formation of the active ester intermediate.[4]

  • Competitive N-Acylation of the Indole Ring:

    • Solution: This is a major contributor to low yields. To minimize this, consider the following strategies:

      • Use of a Protecting Group: While adding steps, protecting the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) can effectively prevent N-acylation. The protecting group can be removed in a subsequent step.

      • Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the desired O-acylation over N-acylation.

  • Degradation of Starting Material or Product:

    • Solution: Indole-3-acetic acid can be unstable under harsh conditions.[3] Avoid strong acids and bases in your reaction and workup. Keep reaction times as short as possible and monitor the reaction progress closely by TLC or LC-MS.

Experimental Protocol: Optimized Synthesis Using EDC/HOBt

This protocol is designed to balance efficiency with the minimization of side reactions.

Materials:

  • Indole-3-acetic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of indole-3-acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and add DIPEA (1.2 eq). Stir until a clear solution is obtained.

  • Add the solution of free N,O-dimethylhydroxylamine to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Identification of Side Products

A critical aspect of troubleshooting is the ability to identify the major side products. Here, we focus on the most common impurity, the N-acylated indole.

N-Acylation Side Product: 2-(1-acetyl-1H-indol-3-yl)-N-methoxy-N-methylacetamide

The formation of this byproduct arises from the reaction of the activated indole-3-acetic acid with the nitrogen of another indole-3-acetic acid molecule, followed by amide formation.

Distinguishing Features:

  • 1H NMR: The most telling sign is the absence of the characteristic broad singlet for the indole N-H proton (typically > 8 ppm). You will also observe a new singlet corresponding to the N-acetyl group (around 2.5-2.7 ppm).

  • Mass Spectrometry: The molecular weight of the N-acylated product will be 42.04 g/mol higher than the desired product, corresponding to the addition of an acetyl group (C₂H₂O).

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway and the competing N-acylation side reaction.

G IAA Indole-3-acetic Acid Activated_IAA Activated IAA (e.g., HOBt ester) IAA->Activated_IAA Coupling Reagent (EDC/HOBt) N_Acyl_Indole N-Acylated Indole Intermediate IAA->N_Acyl_Indole Product 2-(1H-Indol-3-YL)-N-methoxy- N-methylacetamide Activated_IAA->Product Desired Pathway Activated_IAA->N_Acyl_Indole Side Reaction Weinreb_Amine N,O-Dimethyl- hydroxylamine Weinreb_Amine->Product N_Acyl_Product N-Acylated Side Product N_Acyl_Indole->N_Acyl_Product Further Reaction

Caption: Desired synthesis pathway versus the N-acylation side reaction.

Purification Strategies

Effective purification is key to obtaining the target compound in high purity.

Column Chromatography:

Flash column chromatography on silica gel is the most common method for purifying this compound.

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The optimal solvent system should be determined by TLC analysis.

  • TLC Visualization: The product and byproducts can be visualized under UV light (254 nm) and by staining with a potassium permanganate solution.

Crystallization:

If the purified product is a solid, recrystallization can be an effective final purification step.

  • Solvent Selection: A solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below should be chosen. Common solvent systems include ethyl acetate/hexanes and dichloromethane/hexanes.

Analytical Characterization

Accurate characterization of the final product is essential.

TechniqueExpected Observations for this compound
1H NMR - Broad singlet for the indole N-H proton (> 8.0 ppm).- Aromatic protons of the indole ring (7.0-7.8 ppm).- Singlet for the methylene protons adjacent to the indole ring (~3.8 ppm).- Singlets for the N-methoxy and N-methyl groups (~3.7 and ~3.2 ppm, respectively).
13C NMR - Carbonyl carbon (~172 ppm).- Aromatic carbons of the indole ring (110-138 ppm).- Methylene carbon (~30 ppm).- N-methoxy and N-methyl carbons (~61 and ~32 ppm, respectively).
LC-MS - The expected molecular ion peak ([M+H]+) for C₁₂H₁₄N₂O₂.
IR - N-H stretch of the indole (~3400 cm⁻¹).- C=O stretch of the amide (~1650 cm⁻¹).

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for addressing low product yields.

G Start Low Yield of Desired Product Check_Reagents Verify Purity and Freshness of Coupling Reagents Start->Check_Reagents Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Check_Reagents->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase reagent equivalents Incomplete_Reaction->Optimize_Conditions Yes Identify_Side_Products Identify Major Side Products (e.g., N-acylation) Side_Products->Identify_Side_Products Yes Purification_Issue Product Lost During Purification? Side_Products->Purification_Issue No Success Improved Yield Optimize_Conditions->Success Modify_Strategy Modify Synthetic Strategy: - Use indole protecting group - Lower reaction temperature Identify_Side_Products->Modify_Strategy Modify_Strategy->Success Optimize_Purification Optimize Purification Protocol: - Adjust chromatography solvent system - Consider alternative purification method Purification_Issue->Optimize_Purification Yes Purification_Issue->Success No Optimize_Purification->Success

Sources

degradation of the indole ring during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & Stability Case ID: IND-SYN-001 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: Why Your Indole Failed

Welcome to the Indole Technical Support Center. If you are here, you are likely staring at a reaction flask that has turned an inexplicable shade of deep red, brown, or black, or your TLC plate shows a "streak" where your starting material used to be.

The indole ring is a "privileged structure" in drug discovery, but it is chemically schizophrenic. It is an aromatic system, yet it behaves like an electron-rich enamine. The electron density at C3 is its greatest asset for functionalization but its Achilles' heel for stability.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose the specific degradation pathway destroying your yield and provide the engineering controls to stop it.

Module 1: Oxidative Degradation (The "Red Shift")

Symptom: Your white/pale yellow solid turns pink, red, or brown upon exposure to air or light. Reaction yields drop, and NMR shows broad aromatic signals or aldehyde peaks.

Root Cause: The C2=C3 double bond in indole is highly electron-rich (HOMO localized at C3). It reacts with singlet oxygen (


) or radical species to form a dioxetane  intermediate. This unstable 4-membered ring cleaves to form N-formylkynurenine  (ring opening) or rearranges to indoxyl/isatin  (oxidation without cleavage).
Visualizing the Failure Mode

The following diagram maps the oxidative cascade that destroys the indole core.

IndoleOxidation Indole Indole (C2=C3 Enamine Character) C3Hydroperoxy 3-Hydroperoxyindolenine Indole->C3Hydroperoxy Radical Initiator Dioxetane 1,2-Dioxetane Intermediate Indole->Dioxetane [2+2] Cycloaddition SingletOx Singlet Oxygen (1O2) / Light SingletOx->Dioxetane Isatin Isatin (Indole-2,3-dione) C3Hydroperoxy->Isatin Dehydration Cleavage C2-C3 Bond Cleavage Dioxetane->Cleavage Formylkynurenine N-Formylkynurenine (Ring Open) Cleavage->Formylkynurenine Primary Degradant

Figure 1: The oxidative degradation pathway of the indole ring. Note the pivotal role of the dioxetane intermediate in ring cleavage.

Protocol: The "Zero-Oxygen" Standard

Sparging with nitrogen is insufficient for electron-rich indoles (e.g., 5-methoxyindole). You must remove dissolved oxygen.

SOP: Freeze-Pump-Thaw Degassing

  • Seal: Place solution in a Schlenk flask or heavy-walled tube. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the stopcock to high vacuum (0.1 - 0.01 mmHg) for 5-10 minutes. Note: Solvent will not sublime if fully frozen.

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve rapidly.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with Argon (heavier than air, better blanket) before adding catalysts.

Module 2: Acid-Mediated Polymerization

Symptom: The reaction mixture becomes a viscous gum or "tar." TLC shows a baseline streak. Root Cause: Indole is not a base; it is an acid-sensitive nucleophile. Protonation occurs at C3 (not Nitrogen), generating a highly electrophilic iminium ion (indolenium). A second indole molecule attacks this cation, leading to dimers (indolylindolines) and trimers.

Visualizing the Dimerization Trap

IndolePolymerization Indole Neutral Indole Indolenium Indolenium Cation (C3-Protonated) Indole->Indolenium Protonation at C3 Attack Nucleophilic Attack by Indole #2 Indole->Attack Acts as Nucleophile Acid Strong Acid (H+) Acid->Indolenium Indolenium->Attack Dimer Indole Dimer Attack->Dimer Trimer Trimer/Polymer (Tar) Dimer->Trimer Chain Propagation

Figure 2: Mechanism of acid-catalyzed dimerization. The C3-protonated species acts as the electrophile that initiates polymerization.

Troubleshooting & Prevention Table
VariableRisk FactorCorrective Action
Solvent Chlorinated solvents (DCM, CHCl3) often contain trace HCl.Pass solvent through basic alumina or store over

before use.
Lewis Acids Strong Lewis Acids (

,

) coordinate C3.
Switch to milder Lewis acids (

,

) or buffer with 2,6-lutidine.
Substituents Electron-Donating Groups (5-OMe, 5-OH) increase C3 basicity.Mandatory: Use N-protecting groups (Boc/Tosyl) to pull electron density from the ring.

Module 3: Strategic Protection (The "Shield")

You cannot perform metal-catalyzed cross-couplings (Buchwald, Suzuki) or strong oxidations on a "naked" indole. The N-H is acidic (


), and the C3 is nucleophilic. You must mask these properties.
Decision Matrix: Selecting the Right Shield

Do not default to Boc. Choose based on your subsequent reaction conditions.

ProtectingGroups Start Select Protecting Group BaseCond Next Step: Strong Base (LiHMDS, NaH)? Start->BaseCond AcidCond Next Step: Strong Acid (TFA, HCl)? Start->AcidCond Boc Use: Boc Stable to Base/Nucleophiles Removed by: TFA/HCl BaseCond->Boc Yes (General Base) SEM Use: SEM / MOM Max Stability (Lithiation safe) Removed by: TBAF/BF3 BaseCond->SEM Yes (Lithiation) Tosyl Use: Tosyl (Ts) or TIPS Stable to Acid/Oxidation Removed by: Mg/MeOH or Fluoride AcidCond->Tosyl Yes AcidCond->SEM No (Mild Acid only)

Figure 3: Decision tree for selecting orthogonal protecting groups based on downstream reaction conditions.

Module 4: Metal-Catalysis Failure

Issue: Palladium-catalyzed reaction (e.g., Buchwald-Hartwig) fails; starting material is recovered or dehalogenated. Mechanism: The indole N-H can bind to Pd(II), forming a stable, unreactive amido-palladium complex (Catalyst Poisoning). Alternatively, C3-H activation competes with the desired cycle.

The Fix:

  • Protect the Nitrogen: A bulky group (SEM, TIPS) prevents N-coordination.

  • Ligand Selection: Use bulky, electron-rich biaryl phosphines (e.g., XPhos , BrettPhos ) which favor reductive elimination and prevent the catalyst from resting on the indole heterocycle.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and C3 susceptibility).
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Li, J. J. (2010). Heterocyclic Chemistry in Drug Discovery. Wiley. (Details on "Privileged Structures" and drug development context).
  • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608-9644. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

Technical Support Center: Synthesis of Amines - Avoiding N-Alkylation Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to N-alkylation reactions, with a primary focus on avoiding unwanted side products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your synthetic strategies.

Understanding the Core Problem: The Runaway Reaction of N-Alkylation

Direct alkylation of primary and secondary amines with alkyl halides is often plagued by poor selectivity and the formation of overalkylation products.[1][2][3] This is due to a fundamental principle: the product of the initial alkylation is a more nucleophilic amine than the starting material.[1][2][4] This increased nucleophilicity leads to a "runaway" reaction where the newly formed secondary amine competes with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine.[4] Similarly, a secondary amine can be further alkylated to a tertiary amine, which can then proceed to form a quaternary ammonium salt.[3] This often results in a complex mixture of products that can be challenging and costly to separate.[5]

This guide will walk you through troubleshooting this common issue and provide robust alternative strategies to achieve clean, selective N-alkylation.

Troubleshooting Guide: My N-Alkylation is Giving Me a Mixture of Products

This section addresses specific issues you might be encountering in the lab and provides actionable solutions.

Issue 1: My primary amine is overalkylating to a secondary and tertiary amine mixture.

This is the most common problem in direct N-alkylation.[3][5] Here’s how to troubleshoot it:

Immediate Corrective Actions:

  • Stoichiometry is Key: A large excess of the primary amine relative to the alkylating agent can statistically favor the mono-alkylation product. While this can improve yields, it may not be atom-economical and requires removal of the excess amine.[6]

  • Choice of Base and Solvent:

    • The use of a carbonate base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is crucial to neutralize the acid generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.

    • Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often effective. However, for greener alternatives, consider higher boiling alcohols like butanol.[7] Some studies have shown that using ionic liquids as solvents can significantly reduce overalkylation.[8]

  • Temperature and Addition Rate: Lowering the reaction temperature and slowly adding the alkylating agent can help control the reaction rate and improve selectivity for the mono-alkylated product.

Long-Term, Robust Solutions:

If the above adjustments do not provide the desired selectivity, a change in synthetic strategy is recommended.

  • Adopt Reductive Amination: This is widely considered the most reliable method to avoid overalkylation.[4][5] This two-step, one-pot process involves the formation of an imine from the amine and a corresponding aldehyde or ketone, followed by in-situ reduction. Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5][9]

    • Why it works: The imine intermediate is not nucleophilic in the same way an amine is, and once reduced to the secondary amine, it does not readily react further under these conditions.

  • Utilize a Protecting Group Strategy: Protecting the primary amine allows for a single alkylation, followed by deprotection. Carbamate protecting groups like Boc (tert-butoxycarbonyl) are particularly effective.[6][10]

    • A powerful combination: A one-pot tandem direct reductive amination followed by N-Boc protection has been shown to be highly efficient and selective for producing N-Boc protected secondary amines, completely eliminating overalkylation side products.[9]

Issue 2: My secondary amine is forming a quaternary ammonium salt.

While tertiary amines are generally less nucleophilic than secondary amines, they can still react with highly reactive alkylating agents, especially under forcing conditions, to form quaternary ammonium salts.[4]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the secondary amine relative to the alkylating agent.

  • Alkylating Agent Reactivity: If possible, switch to a less reactive alkylating agent (e.g., from an alkyl iodide to an alkyl bromide or chloride).

  • Alternative Synthetic Routes:

    • Reductive Amination: This remains a superior choice. Reacting a secondary amine with an aldehyde or ketone will form an iminium ion, which is then reduced to the tertiary amine.

    • N-Alkylation with Alcohols (Borrowing Hydrogen): This catalytic method uses alcohols as alkylating agents, with water as the only byproduct.[11] Ruthenium and other transition metal catalysts are often employed for this transformation.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best general method to synthesize a secondary amine from a primary amine?

A: Reductive amination is the most recommended and widely used method for the selective synthesis of secondary amines from primary amines.[4][5] It offers high yields, avoids the problem of overalkylation, and is applicable to a wide range of substrates.[5][13]

Q2: When should I use a protecting group for N-alkylation?

A: A protecting group strategy is advisable when:

  • You are performing a multi-step synthesis and need to prevent the amine from reacting with other reagents.

  • You are working with a complex molecule with multiple nucleophilic sites where selectivity is a concern.

  • You are aiming for a mono-alkylation and other methods like reductive amination are not suitable for your substrate.

The most common amine protecting groups are carbamates like Boc, Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl).[10]

Q3: Can I use the Mitsunobu reaction for N-alkylation?

A: Yes, but with limitations. The Mitsunobu reaction, which couples an alcohol with a pronucleophile, can be used for N-alkylation.[7][14] However, it is generally limited to acidic pronucleophiles with a pKa of less than 12.[15] This makes it suitable for sulfonamides, imides, and some anilines, but less so for more basic aliphatic amines, where competitive bisalkylation can be an issue.[15]

Q4: Are there any "green" considerations for N-alkylation reactions?

A: Yes. To make N-alkylation more environmentally friendly, consider the following:

  • Solvent Choice: Avoid dipolar aprotic solvents like DMF and NMP where possible, and opt for greener alternatives like higher boiling alcohols or, in some cases, ionic liquids.[7][8]

  • Atom Economy: Catalytic methods like the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents and generates only water as a byproduct, are highly atom-economical.[11]

  • Stoichiometry: Optimize stoichiometry to avoid using large excesses of reagents.[6][7]

Data and Protocols

Comparison of Strategies for Mono-N-Alkylation
StrategyAdvantagesDisadvantagesTypical Reagents
Direct Alkylation Simple, one-step process.Prone to overalkylation, often low selectivity.[3][5]Alkyl halide, K₂CO₃, ACN/DMF.
Reductive Amination High selectivity, avoids overalkylation, wide substrate scope.[5][9]Requires an aldehyde or ketone, reducing agent needed.Aldehyde/ketone, NaBH(OAc)₃, NaBH₃CN.[5]
Protecting Group Strategy Excellent control over mono-alkylation, protects amine in multi-step synthesis.Adds two steps (protection/deprotection) to the synthesis.Boc₂O, SOCl₂, TFA for deprotection.[10]
Mitsunobu Reaction Mild conditions, stereochemical inversion at the alcohol center.Limited to acidic amines (pKa < 12), byproducts can be difficult to remove.[15]PPh₃, DIAD/DEAD, alcohol.[14]
Borrowing Hydrogen High atom economy (water is the only byproduct), uses readily available alcohols.Requires a metal catalyst, may need elevated temperatures.[11]Ru or Mn catalyst, alcohol.[11][12]
Protocol: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes a general procedure for the reductive amination of a primary amine with an aldehyde using sodium triacetoxyborohydride (STAB).

Materials:

  • Primary amine (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, can catalyze imine formation)

Procedure:

  • To a solution of the primary amine in DCM, add the aldehyde. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS). This typically takes 1-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizing Synthetic Pathways

Diagram 1: The Problem of Overalkylation

This diagram illustrates the "runaway" reaction that leads to a mixture of products in direct N-alkylation.

overalkylation Amine_Primary Primary Amine (R-NH2) Amine_Secondary Desired Secondary Amine (R-NH-R') Amine_Primary->Amine_Secondary 1st Alkylation Alkyl_Halide Alkyl Halide (R'-X) Amine_Tertiary Tertiary Amine (R-N(R')2) Amine_Secondary->Amine_Tertiary 2nd Alkylation (Faster) Quat_Salt Quaternary Salt (R-N(R')3+ X-) Amine_Tertiary->Quat_Salt 3rd Alkylation

Caption: The overalkylation cascade in direct N-alkylation.

Diagram 2: Decision Workflow for Selective N-Alkylation

This workflow provides a logical path for choosing the best synthetic strategy to avoid N-alkylation side products.

decision_workflow Start Goal: Selective Mono-N-Alkylation Check_Substrates Are corresponding aldehyde/ ketone available? Start->Check_Substrates Reductive_Amination Use Reductive Amination Check_Substrates->Reductive_Amination Yes Complex_Molecule Is the substrate complex or part of a multi-step synthesis? Check_Substrates->Complex_Molecule No Success Success! Reductive_Amination->Success Protecting_Group Use a Protecting Group Strategy Complex_Molecule->Protecting_Group Yes Direct_Alkylation Attempt Direct Alkylation with Optimized Conditions Complex_Molecule->Direct_Alkylation No Protecting_Group->Success Direct_Alkylation->Success

Caption: Decision tree for selecting an N-alkylation strategy.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. (2025). ProclinS. [Link]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (2005). Green Chemistry. [Link]

  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). Molecules. [Link]

  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). Digital Commons @ USF. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Amine alkylation. (n.d.). Wikipedia. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the stability challenges of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability issues encountered during experimental work. Here, we synthesize technical knowledge with practical, field-proven insights to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Molecule and its Stability Profile

This compound is a compound that merges the chemically rich indole nucleus with a Weinreb amide functionality. The indole ring is a common motif in pharmacologically active compounds but is notoriously susceptible to degradation. The Weinreb amide, while generally a stable synthetic intermediate, can also be subject to hydrolysis under certain conditions. Understanding the interplay between these two functional groups is critical to maintaining the compound's integrity.

This guide will walk you through the primary degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to enhance the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or pink). What is happening?

A color change in your solution is a common indicator of degradation, particularly oxidative degradation of the indole ring. The indole nucleus is electron-rich and highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light exposure. This process can lead to the formation of colored oligomeric or polymeric byproducts.

Q2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What are the likely degradation pathways?

The degradation of this compound is primarily driven by three mechanisms:

  • Oxidative Degradation: The indole ring can be oxidized at the 2 and 3 positions, leading to the formation of oxindoles, dioxindoles, and subsequent ring-opened products. This is often the most rapid degradation pathway.

  • Photodegradation: Exposure to light, especially UV light, can excite the indole ring, leading to the formation of reactive radical species that accelerate degradation.[1]

  • Hydrolysis: The Weinreb amide is generally stable, but can undergo hydrolysis to the corresponding carboxylic acid, indole-3-acetic acid, under strongly acidic or basic conditions, especially with prolonged heating.[2][3]

Q3: What are the optimal storage conditions for stock solutions of this compound?

To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent: Use a dry, aprotic solvent such as anhydrous DMSO or DMF.

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

Q4: Can I use antioxidants to improve the stability of my compound in solution?

Yes, the use of antioxidants can be highly effective. Common choices for pharmaceutical preparations include:

  • Butylated Hydroxytoluene (BHT): A free-radical scavenger that can inhibit oxidative chain reactions.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous-based formulations.

The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.

Troubleshooting Guides: From Diagnosis to Solution

This section provides in-depth guidance on identifying and resolving specific stability issues you may encounter during your experiments.

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • Significant loss of parent compound within hours of preparation in aqueous buffers (e.g., PBS).

  • Appearance of multiple new peaks in the HPLC chromatogram.

  • Visible color change of the solution.

Root Cause Analysis: The indole ring is notoriously unstable in aqueous environments, especially at neutral to alkaline pH and in the presence of dissolved oxygen. The rate of degradation is often accelerated by trace metal ions in the buffer, which can catalyze oxidation.

**dot graph "Degradation_in_Aqueous_Buffer" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} } Caption: Factors contributing to degradation in aqueous buffers.

Solutions and Mitigation Strategies:

1. pH Optimization and Buffer Selection: The stability of the indole ring is highly pH-dependent. Generally, slightly acidic conditions (pH 4-6) can slow down oxidative degradation.

  • Protocol: Prepare your compound in a range of buffers (e.g., citrate buffer at pH 5, phosphate buffer at pH 6, and your experimental buffer at pH 7.4). Monitor the stability over time using HPLC to determine the optimal pH.

  • Causality: At lower pH, the lone pair of electrons on the indole nitrogen is less available to participate in oxidative reactions, thus enhancing stability. Buffers also help maintain a stable pH environment, preventing pH shifts that could accelerate degradation.[4][5]

2. Deoxygenation and Use of Antioxidants: Removing dissolved oxygen and adding radical scavengers can significantly inhibit oxidation.

  • Protocol:

    • Degas your buffer by sparging with nitrogen or argon for at least 15-20 minutes before dissolving your compound.

    • Prepare solutions in a glove box or under a blanket of inert gas.

    • Consider adding an antioxidant like ascorbic acid (for aqueous solutions) or BHT (if an organic co-solvent is used) at a concentration of 0.01-0.1%.[6]

  • Causality: Deoxygenation removes a key reactant in the oxidative degradation pathway. Antioxidants act as sacrificial agents, reacting with free radicals before they can attack the indole ring.[7][8]

3. Use of Excipients: Cyclodextrins can form inclusion complexes with the indole moiety, protecting it from the aqueous environment.

  • Protocol: Prepare solutions of your compound with and without hydroxypropyl-β-cyclodextrin (HP-β-CD). The molar ratio of compound to cyclodextrin may need to be optimized (start with 1:1).

  • Causality: The hydrophobic indole ring can be encapsulated within the hydrophobic cavity of the cyclodextrin, shielding it from water and dissolved oxygen, thereby reducing the rate of degradation.[9][10]

Quantitative Data Summary: Impact of pH on Stability

Buffer SystempH% Degradation (24h at RT)
Citrate Buffer5.0< 5%
Phosphate Buffer6.010-15%
PBS7.430-40%
Carbonate Buffer9.0> 60%
Note: These are representative data and actual degradation rates will depend on the specific experimental conditions.
Issue 2: Photodegradation During Experiments

Symptoms:

  • Inconsistent results in experiments conducted under ambient light.

  • Higher degradation rates in samples left on the benchtop compared to those stored in the dark.

  • Appearance of specific degradation products upon light exposure, which may differ from those formed by thermal or oxidative degradation alone.

Root Cause Analysis: The indole ring contains a chromophore that absorbs UV and, to some extent, visible light. This absorption can lead to the formation of excited states and radical intermediates, which rapidly degrade the molecule.[1]

**dot graph "Photodegradation_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: Workflow to assess photodegradation.

Solutions and Mitigation Strategies:

1. Light Protection: The simplest and most effective strategy is to minimize light exposure at all stages of your experiment.

  • Protocol:

    • Work in a dimly lit room or use red light where possible.

    • Use amber glass vials or tubes for all solutions.

    • If using clear containers (e.g., microplates), wrap them in aluminum foil.

    • During long incubations, place samples in a dark incubator or cover them.

  • Causality: By preventing the absorption of photons, you prevent the initiation of the photochemical degradation cascade.

2. Formulation with UV-Absorbing Excipients: In some cases, particularly for topical or other formulations, the inclusion of a UV-absorbing excipient can offer protection.

  • Protocol: For formulation development, consider including excipients that absorb in the UV range where the indole ring is most sensitive. The choice of excipient must be compatible with the final dosage form and regulatory requirements.

  • Causality: These excipients act as "sunscreens" for the drug molecule, absorbing harmful radiation before it can reach the indole chromophore.[11]

Issue 3: Identifying Degradation Products

Symptoms:

  • You have confirmed that your compound is degrading, but you need to identify the resulting impurities to understand the degradation pathway and assess their potential impact.

Root Cause Analysis: Degradation can lead to a variety of products depending on the stress condition (acid, base, oxidation, light, heat). Identifying these products is crucial for developing a stability-indicating analytical method and for understanding the molecule's liability.

Recommended Protocol: Forced Degradation Study and LC-MS/MS Analysis

A forced degradation study is a systematic way to generate degradation products and identify them.[1]

1. Sample Preparation for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100°C).

2. LC-MS/MS Analysis:

  • Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for identifying unknown degradation products.[1]

  • Methodology:

    • Develop a gradient HPLC method that separates the parent compound from its degradation products. A C18 column is a good starting point.

    • Analyze the stressed samples by LC-MS/MS.

    • Compare the mass spectra of the degradation peaks to the parent compound. Look for mass shifts that correspond to expected chemical transformations (e.g., +16 for oxidation, hydrolysis of the Weinreb amide to the carboxylic acid).

    • Use MS/MS fragmentation patterns to elucidate the structure of the degradation products.

**dot graph "LC_MS_Analysis" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: LC-MS/MS workflow for degradant identification.

Expected Degradation Products:

Degradation ConditionLikely Degradation Products
Oxidation (H₂O₂)Oxindole, Dioxindole derivatives, N-formylkynurenine-type structures
Acid/Base HydrolysisIndole-3-acetic acid, N,O-dimethylhydroxylamine
PhotodegradationComplex mixture of radical-derived products, potentially including oligomers

References

  • Naidu, K. et al. (2019). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 12(3), 133.
  • Patel, Y. et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5003.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • Alsante, K. M. et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64.
  • Baertschi, S. W., & Alsante, K. M. (Eds.). (2016).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Chignell, C. F., & Sik, R. H. (2003). Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain.
  • Ioele, G. et al. (2017). Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. Future Medicinal Chemistry, 9(15), 1795-1808.
  • Pifferi, G., & Restani, P. (2003). The use of antioxidants in the formulation of drugs. Il Farmaco, 58(8), 541-550.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a regulatory and scientific perspective. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Weinreb, S. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626.
  • Herraiz, T., & Galisteo, J. (2003). Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay. Journal of Agricultural and Food Chemistry, 51(24), 7156-7161.
  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Aiassa, V. et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals, 16(8), 1074.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146.
  • Dave, V. S. et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. AAPS FDD Section Newsletter, 9-15.
  • Bhaskar, R. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Sule, S. et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Pharmaguideline. (n.d.).
  • MSE Supplies. (2025). The Role of Buffers in Biological and Chemical Experiments.
  • Patsnap Synapse. (2025). What Is the Role of Buffers in Biochemical Experiments?.
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Chemguide. (n.d.). the hydrolysis of amides.
  • ResearchGate. (2024).
  • Patsnap Synapse. (2025). What Is the Role of Buffers in Biochemical Experiments?.
  • Food & Function (RSC Publishing). (n.d.). Encapsulation of ascorbic acid promotes the reduction of Maillard reaction products in UHT milk.
  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • Preprints.org. (2023).
  • PMC - NIH. (1996).
  • ResearchGate. (n.d.). Photostabilization of solid and semisolid dosage forms.
  • YouTube. (2024). Hydrolysis of Amide under acidic and Basic Conditions.
  • MDPI. (2024).
  • MDPI. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
  • Encyclopedia.pub. (2023).
  • ResearchGate. (2025). Synthesis and antioxidant properties of 2- (3-(hydroxyimino)methyl)-1H-indol-1- yl)
  • ResearchGate. (2021).
  • Scoop.it. (2026).
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.

Sources

optimizing HPLC separation for 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide , a critical intermediate often synthesized from Indole-3-acetic acid (IAA) and N,O-dimethylhydroxylamine.

This molecule presents a "dual-personality" challenge in chromatography:

  • The Indole Core: Hydrophobic, prone to π-π interactions, and susceptible to peak tailing due to hydrogen bonding with residual silanols.

  • The Weinreb Amide Tail: Moderately polar, lacking an acidic proton, but possessing distinct hydrogen bond acceptor sites.

This guide moves beyond generic "run a gradient" advice. We focus on the specific physicochemical levers—pH control and stationary phase selectivity —required to separate this amide from its acidic precursor (IAA) and polar coupling byproducts.

Module 1: The Core Protocol (Method Development)

Do not start with a complex buffer system. Start here to establish a baseline.

Standard Acidic Screening Method (Purity Check)

This method suppresses the ionization of any residual Indole-3-acetic acid (pKa ~4.75), forcing it to co-elute or elute close to your target amide if the gradient is too shallow. However, it provides the sharpest peak shape for the indole ring.

ParameterSettingRationale
Column C18 (End-capped), 3.5 µm or 5 µm, 4.6 x 150 mmEnd-capping is non-negotiable to prevent indole NH-silanol interactions (tailing).
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)Low pH (~2.7) keeps residual acids protonated and suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over Methanol to reduce system backpressure and improve peak symmetry for indoles.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Detection UV 280 nm (Primary), 220 nm (Secondary)280 nm targets the indole ring (high specificity). 220 nm detects the amide bond but captures more noise.
Temperature 35°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer for the amide.
The "Purification" Method (Impurity Purging)

Critical Insight: If you cannot separate the starting material (IAA) from your product, switch to neutral pH .

  • Mechanism: At pH 7, Indole-3-acetic acid is deprotonated (anionic) and elutes near the void volume. Your Weinreb amide remains neutral and retains on the column.

Buffer: 10 mM Ammonium Acetate or Phosphate Buffer (pH 6.8 - 7.0).

Module 2: Visualizing the Logic

The following diagram illustrates the decision-making process for method selection based on your specific separation goals.

MethodLogic Start Start: Define Goal Goal_Purity Goal: Purity Check (QC) Start->Goal_Purity Goal_Prep Goal: Remove Starting Material (IAA) Start->Goal_Prep Method_Acid Acidic Method (0.1% Formic/TFA) Goal_Purity->Method_Acid Maximize Peak Shape Method_Neutral Neutral Method (Ammonium Acetate pH 7) Goal_Prep->Method_Neutral Maximize Selectivity (pKa) Result_Acid Result: Sharp Peaks IAA & Amide may co-elute Method_Acid->Result_Acid Result_Neutral Result: IAA Elutes Early (Void) Amide Retains Method_Neutral->Result_Neutral

Caption: Decision tree for selecting mobile phase pH based on whether the goal is analytical peak shape or separation from acidic impurities.

Module 3: Troubleshooting & FAQs

Q1: My main peak has significant tailing (As > 1.5). Why?

The Cause: "Secondary Interactions." The indole nitrogen (NH) is a weak hydrogen bond donor. If your column silica has exposed silanols (Si-OH), the indole sticks to them, causing the tail. The Fix:

  • Switch Modifier: If using Formic Acid, switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1% . TFA is a stronger ion-pairing agent and "masks" silanols better than Formic Acid.

  • Check Column: Ensure you are using a "high-load" carbon or "fully end-capped" C18 column.

  • Alternative Phase: Try a Phenyl-Hexyl column. The pi-pi interactions between the phenyl phase and the indole ring often provide sharper peaks and different selectivity than C18.

Q2: I see a "ghost peak" or split peak for the amide.

The Cause: Rotamers. Weinreb amides (N-methoxy-N-methyl) have restricted rotation around the amide bond. The Diagnosis: Run the column at 45°C or 50°C .

  • If the split peaks merge into one sharp peak -> It was rotamers.

  • If they remain separate -> It is a genuine impurity (likely an isomer or byproduct).

Q3: Sensitivity is low. I can't see small impurities.

The Cause: You might be detecting at the wrong wavelength. The Fix:

  • 280 nm: Best for quantitation. It is specific to the indole and ignores many non-aromatic solvents/impurities.

  • 210-220 nm: Use this only if you are looking for non-UV active impurities (like the N,O-dimethylhydroxylamine reagent, though it has weak absorbance).

  • Fluorescence: Indoles are highly fluorescent.

    • Excitation: 280 nm

    • Emission: 350 nm

    • Note: This will boost sensitivity by 10-100x for the indole species.

Module 4: Experimental Workflow (Synthesis to Purification)

When moving from synthesis to isolation, the workflow changes.

Workflow Rxn Crude Reaction Mixture (Amide + Residual Acid + Reagents) Step1 Step 1: Analytical Scout (Acidic Gradient 5-95%) Rxn->Step1 Decision Is Acid Separated? Step1->Decision Path_Yes Yes: Proceed to Prep (Acidic Modifier) Decision->Path_Yes Rs > 1.5 Path_No No: Switch pH Decision->Path_No Co-elution Final Final Isolation (Lyophilize to remove salts) Path_Yes->Final Step2 Step 2: pH Switch (Use 10mM NH4OAc pH 7) Path_No->Step2 Step2->Final

Caption: Workflow for optimizing the purification of the target amide from crude reaction mixtures.

References

  • SIELC Technologies. (n.d.). Separation of Indole-3-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Establishes the baseline acidic conditions (Phosphoric/Formic acid) for indole retention.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Fixes. Retrieved from [Link]

    • Context: Provides the mechanistic explanation for silanol interactions causing tailing in basic/indole compounds.
  • National Institutes of Health (PMC). (2009). A simple method for simultaneous RP-HPLC determination of indolic compounds. Retrieved from [Link]

    • Context: Validates the elution order of indole derivatives and the use of acidic gradients for sharp resolution.
  • Context: Provides physical property data (Refractive Index, Boiling Point)

dealing with low bioactivity of synthesized 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

Introduction: A Guide to Navigating Low Bioactivity

Researchers investing significant time and resources into the synthesis of novel compounds like this compound can find it disheartening when initial biological assays show low or no activity. This guide is designed to serve as a dedicated technical resource for scientists facing this challenge. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical, causality-driven framework to systematically diagnose and resolve the underlying issues. We will move from the most common and fundamental problems—such as compound identity and purity—to more nuanced experimental variables that can mask true biological effects. This resource is built on the principle of self-validating experimentation, ensuring that each step provides a clear, actionable answer.

Visualized Troubleshooting Workflow

Before delving into specific questions, the following workflow provides a high-level overview of the diagnostic process. This structured approach ensures that potential issues are investigated in a logical sequence, starting with the compound itself before moving to the biological assay system.

Troubleshooting_Workflow Start Low or No Bioactivity Observed Purity Step 1: Verify Purity (>95%?) Start->Purity Identity Step 2: Confirm Structure (NMR, MS) Purity->Identity  Yes Purify Purify Compound (e.g., Column, Prep-HPLC) Purity->Purify No (<95%) Solubility Step 3: Assess Solubility & Aggregation Identity->Solubility  Correct Resynthesize Resynthesize or Re-evaluate Synthetic Route Identity->Resynthesize Incorrect Stability Step 4: Evaluate Compound Stability Solubility->Stability  Soluble & Monomeric Optimize_Formulation Optimize Formulation (Solvents, Buffers) Solubility->Optimize_Formulation Insoluble or Aggregated Assay Step 5: Investigate Assay Artifacts Stability->Assay  Stable Modify_Conditions Modify Assay Conditions (pH, Time, Temp) Stability->Modify_Conditions Unstable Conclusion Re-evaluate Hypothesis or Modify Compound Structure Assay->Conclusion  No Artifacts Redesign_Assay Redesign Assay or Use Orthogonal Method Assay->Redesign_Assay Artifacts Detected

Caption: A systematic workflow for troubleshooting low bioactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: The Compound Itself - Identity, Purity, and Behavior

Q1: I've synthesized my compound, but the bioactivity is low. How can I be certain I made the correct molecule and that it's pure enough for testing?

This is the most critical first step. An impurity or an incorrect structure is the most common reason for unexpected biological results. Purity assessment and structural confirmation are non-negotiable.

Expertise & Causality: Biological assays are highly sensitive to impurities, which can be inactive, active, or even cytotoxic, thereby confounding your results. A purity level of >95% is the generally accepted minimum for compounds in early-stage screening.[1] Structural verification ensures that the observed activity (or lack thereof) is attributed to the correct molecular entity.

Troubleshooting Steps:

  • Purity Assessment (HPLC): Use High-Performance Liquid Chromatography (HPLC) to determine the purity of your sample. An indole ring provides a strong UV chromophore, making UV detection straightforward.[2][3][4]

  • Identity Confirmation (Mass Spectrometry): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of your compound. For this compound (C₁₂H₁₄N₂O₂), the expected monoisotopic mass is approximately 218.11 g/mol .[5][6]

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the precise chemical structure.[7][8]

Data Interpretation Summary

Analytical TechniquePurposeKey Indicators for C₁₂H₁₄N₂O₂
HPLC-UV Quantify PurityA single major peak (>95% area) at a consistent retention time.[4][6]
LC-MS Confirm Molecular WeightA dominant ion corresponding to [M+H]⁺ at m/z ≈ 219.11 or [M+Na]⁺ at m/z ≈ 241.10.[6]
¹H NMR Confirm Structure & Identify ImpuritiesPresence of all expected proton signals (indole NH, aromatic CH, CH₂, N-CH₃, O-CH₃) with correct integration and splitting patterns. Absence of signals from starting materials or solvents.
¹³C NMR Confirm Carbon SkeletonPresence of the correct number of carbon signals, including the characteristic carbonyl (C=O) peak.

Q2: My compound is pure and the structure is correct, but it won't dissolve properly in my aqueous assay buffer. Could this be the problem?

Absolutely. Poor solubility is a notorious issue for many organic molecules, including indole derivatives, and is a primary cause of "false negative" results.[9]

Expertise & Causality: If a compound precipitates in the assay medium, its effective concentration is drastically reduced, leading to an apparent lack of activity. Furthermore, insoluble particles can interfere with optical-based readouts (e.g., absorbance, fluorescence). At concentrations below the solubility limit, compounds can also form aggregates—microscopic assemblies that can lead to non-specific biological effects or sequestration of the active monomeric species.

Troubleshooting Steps:

  • Stock Solution Preparation: Always prepare a high-concentration primary stock solution in an appropriate organic solvent like 100% DMSO.

  • Solubility Testing: Before the main experiment, perform a simple visual solubility test. Add your compound from the DMSO stock to the final assay buffer at the highest intended concentration. Let it sit for 30 minutes and visually inspect for any cloudiness or precipitate against a dark background.

  • Optimize Formulation:

    • Co-solvents: If solubility is an issue, ensure the final concentration of DMSO in your assay is as high as tolerable for your cells (typically ≤0.5% v/v).

    • Sonication: Briefly sonicate the diluted compound in the assay buffer to aid dissolution.

    • Serum: For cell-based assays, the presence of serum (e.g., FBS) can sometimes improve the solubility of hydrophobic compounds.

Q3: I've confirmed the structure, purity, and solubility. Could my compound be degrading under the assay conditions?

Compound stability is a crucial, yet often overlooked, factor. The N-methoxy-N-methylacetamide moiety, also known as a Weinreb amide, is generally stable but can be susceptible to hydrolysis under certain conditions.[10][11]

Expertise & Causality: Weinreb amides are valued in synthesis because they are relatively stable to many reagents but can be cleaved under specific conditions.[11][12] If your assay involves harsh pH (highly acidic or basic) or prolonged incubation at 37°C, the amide bond could hydrolyze, breaking down your active compound into inactive byproducts (indole-3-acetic acid and N,O-dimethylhydroxylamine).

Troubleshooting Steps:

  • Incubation Test: Incubate your compound in the complete assay medium (including cells or enzymes if applicable) under the exact experimental conditions (e.g., 37°C for 24 hours).

  • Analytical Re-evaluation: After the incubation period, extract the compound from the medium and re-analyze it by LC-MS.

  • Compare Chromatograms: Compare the chromatogram of the incubated sample to a freshly prepared standard. The appearance of new peaks or a significant decrease in the parent compound's peak area indicates degradation.

Stability_Check cluster_0 Time = 0 hours cluster_1 Time = 24 hours (Assay Duration) T0 Prepare Compound in Assay Buffer LCMS_T0 Analyze by LC-MS (Reference Chromatogram) T0->LCMS_T0 Incubate Incubate at 37°C T0->Incubate Incubate Sample Compare Compare Chromatograms LCMS_T0->Compare LCMS_T24 Analyze by LC-MS (Test Chromatogram) Incubate->LCMS_T24 LCMS_T24->Compare Result_Stable Result: Stable (Peak Area Unchanged) Compare->Result_Stable <5% change Result_Unstable Result: Unstable (New Peaks / Reduced Area) Compare->Result_Unstable >5% change

Caption: Workflow for assessing compound stability in assay media.

Category 2: The Biological Assay - Interference and Cytotoxicity

Q4: My compound seems fine, but what if it's interfering with the assay technology itself or is simply cytotoxic?

This is an excellent question. The compound may be having an effect, but not the one you are measuring, or it could be disrupting the measurement technology. General cytotoxicity can also mask a specific intended effect.[13]

Expertise & Causality: Many common assays rely on optical (absorbance, fluorescence, luminescence) or enzymatic readouts. A compound can directly absorb light at the measurement wavelength, quench a fluorescent signal, or inhibit a reporter enzyme (e.g., luciferase), leading to false positives or false negatives. Separately, if a compound is broadly toxic, it will show "activity" in any assay that relies on healthy cells, which may not be the specific mechanism you are investigating.[14][15]

Troubleshooting Steps:

  • Assay Interference Check: Run your assay with the compound but without the biological system (i.e., no cells or target enzyme). A change in signal indicates direct interference.

  • Cytotoxicity Assessment: Run a general cell viability assay in parallel with your primary bioassay. This will distinguish between specific targeted activity and general toxicity. Common methods include Resazurin or ATP-based assays.[15][16]

Protocols: Self-Validating Methodologies

Protocol 1: HPLC-UV Purity Analysis

This protocol provides a standardized method for determining the purity of your synthesized this compound.

  • Instrumentation: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV-Vis detector.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Procedure:

    • Prepare a 1 mg/mL solution of your compound in Acetonitrile.

    • Set the UV detector to monitor at 280 nm (characteristic for the indole ring).

    • Inject 10 µL of the sample.

    • Run the following gradient elution at a flow rate of 1.0 mL/min:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B (linear gradient)

      • 17-20 min: 90% B

      • 20-22 min: 90% to 10% B (linear gradient)

      • 22-25 min: 10% B (re-equilibration)

    • Validation: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A pure compound should show one major peak.

Protocol 2: Cell Viability Assessment (Resazurin Assay)

This protocol determines if your compound exhibits general cytotoxicity, which could mask specific bioactivity.

  • Materials: Resazurin sodium salt stock solution (0.15 mg/mL in PBS), cell culture medium, 96-well plates, target cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of your compound in cell culture medium. Remember to include a "vehicle control" (e.g., 0.5% DMSO) and a "no cells" blank control.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of Resazurin stock solution to each well.

    • Incubate for another 2-4 hours, or until the vehicle control wells have turned a distinct pink/purple.

    • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

    • Validation: Calculate cell viability as a percentage of the vehicle control after subtracting the blank. A significant drop in viability indicates cytotoxicity.[15][16]

References

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available from: [Link]

  • Royal Society of Chemistry. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available from: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]

  • ChemComm. (2020). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Available from: [Link]

  • National Institutes of Health. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Available from: [Link]

  • Reddit. (2025). Weinreb amide workup extraction issues. r/OrganicChemistry. Available from: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available from: [Link]

  • ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. Available from: [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]

  • Separation Science. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Available from: [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Available from: [Link]

  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • ResearchGate. (2025). The Growing Synthetic Utility of the Weinreb Amide. Available from: [Link]

  • ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available from: [Link]

  • ChemRxiv. (2023). Stable Secondary N-(Per)fluoroalkylamides from 1,2,3-Triazoles via Ketenimines. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2001). Weinreb amides. Available from: [Link]

  • Reddit. (2013). Question about working with Weinreb amide resin. r/chemistry. Available from: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Available from: [Link]

  • ResearchGate. (2009). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor.... Available from: [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available from: [Link]

  • National Institutes of Health. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies.... PMC. Available from: [Link]

  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available from: [Link]

Sources

troubleshooting guide for indole chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Focus: Troubleshooting Indole Synthesis, Functionalization, and Purification.

Introduction: The "Marble" of Heterocycles

Welcome to the Indole Support Center. We often call indole the "marble" of heterocyclic chemistry: it is beautiful and structurally essential (found in tryptophan, serotonin, and thousands of alkaloids), but it is porous and easily stained. It is electron-rich, acid-sensitive, and prone to oxidative polymerization.

This guide is not a textbook; it is a triage unit for your failed experiments. We will address the three most common "tickets" we receive: synthesis failure (Fischer), regioselectivity errors (C2 vs. C3), and purification decomposition.

Module 1: The Fischer Indole Synthesis (FIS) Fails

Ticket #402: "My reaction turned into a black tar," or "I have starting material left but the hydrazine is gone."

The Diagnostic

The Fischer synthesis relies on a [3,3]-sigmatropic rearrangement. The failure usually stems from a mismatch between the acid strength and the electronic nature of your hydrazine.

SymptomDiagnosisCorrective Action
Black Tar / Polymerization Acid too strong or T too high. Indoles polymerize in strong mineral acids.Switch from Brønsted acids (H₂SO₄) to Lewis acids (ZnCl₂ in AcOH) or weaker organic acids (4% H₂SO₄ in MeOH).
Low Yield (Electron-Poor Hydrazine) Reaction stalled at hydrazone. The benzene ring is too deactivated for the [3,3]-shift.Increase Temperature (>100°C). Use Polyphosphoric Acid (PPA) or microwave irradiation.
Low Yield (Electron-Rich Hydrazine) N-N bond cleavage occurred instead of rearrangement.[1]LOWER the temperature. Use mild catalysis (e.g., Pyridine·HCl).
Standardized Protocol: The ZnCl₂ Method (Milder Alternative)

Use this when H₂SO₄/AcOH yields tars.

  • Mix: 1.0 equiv ketone + 1.0 equiv arylhydrazine in Glacial Acetic Acid (0.5 M).

  • Catalyst: Add 2.0–3.0 equiv anhydrous ZnCl₂.

  • Heat: Reflux (100–110°C) for 2–4 hours. Monitor by TLC (hydrazone intermediate often runs higher than hydrazine).

  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.

  • Critical Step: Wash organic layer with sat. NaHCO₃ until pH is neutral (remove AcOH) to prevent polymerization during concentration.

Module 2: Regioselectivity (The C3 vs. C2 Battle)

Ticket #899: "I tried to alkylate/halogenate my indole at C2, but it went to C3."

The Mechanism

Indole is an enamine. The nitrogen lone pair donates density into the ring.

  • C3 Attack (Kinetic): Preserves the aromaticity of the benzene ring in the transition state. This is the default.

  • C2 Attack: Disrupts benzene aromaticity (forms a quinoid-like intermediate). High energy barrier.

Visualizing the Reactivity Landscape

The following diagram maps the reactive sites and the conditions required to access them.

IndoleReactivity cluster_C3 C3 Position (Kinetic Trap) cluster_C2 C2 Position (Hard to Reach) cluster_N1 N1 Position (The Gatekeeper) Indole INDOLE CORE C3_EAS Electrophilic Subst. (Halogenation, Vilsmeier) Indole->C3_EAS Default Path (Electronic Control) C2_Pd Pd-Catalyzed C-H Act. *Requires Directing Group* Indole->C2_Pd Oxidative Coupling N_Deprot Deprotonation (pKa ~17) (NaH, KOH) Indole->N_Deprot Base Treatment C3_Alk Friedel-Crafts Alkylation C2_Lit Lithiation (n-BuLi) *Requires N-Protection* N_Deprot->C2_Lit 1. Protect (Boc/SEM) 2. Lithiate

Caption: Reactivity map showing the kinetic preference for C3 electrophilic attack vs. the specific conditions required for C2 functionalization.

Troubleshooting Regioselectivity

Q: How do I force a substituent onto C2? A: You cannot simply "direct" an electrophile there if C3 is open. You have three options:

  • The "Blocker" Strategy: Install a removable group (e.g., Sulfonyl, Halogen) at C3, perform the reaction at C2, then remove the blocker.

  • Lithiation (The C2-Anion): Protect Nitrogen with a Boc or SEM group. The protecting group coordinates Lithium (Directed Ortho Metalation - DOM), directing n-BuLi to deprotonate C2. React this anion with your electrophile.

  • Intramolecular Cyclization: Build the indole with the substituent already at C2 (e.g., Larock Synthesis using internal alkynes).

Module 3: N-Alkylation & The "Soft" Nucleophile

Ticket #105: "I tried to methylate the Nitrogen (N-H), but I got a mixture of N-Me and C3-Me."

The Ambident Nucleophile Problem

The indole anion is an ambident nucleophile. The negative charge is delocalized over N1 and C3.

  • Ionic Control (N-Attack): Favored by Hard Bases (NaH, KH) in Polar Aprotic Solvents (DMF, DMSO) with Hard Electrophiles (Alkyl Iodides/Bromides).

  • Orbital Control (C-Attack): Favored by covalent metal intermediates (Mg/Grignards) or soft electrophiles.

Protocol: Clean N-Alkylation
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: NaH (60% in oil), 1.2 equiv. Wash the oil with hexanes if the reaction is scale-sensitive, though usually unnecessary.

  • Procedure:

    • Cool DMF solution of Indole to 0°C.

    • Add NaH portion-wise. Wait for H₂ evolution to cease (approx. 15-30 mins). The solution often turns yellow/green (indolyl anion).

    • Add Alkyl Halide dropwise.

    • Warm to RT.[2][3]

  • Why it works: The Na+ cation in DMF is well-solvated, leaving the Indolyl anion "naked" and highly reactive at the Nitrogen (highest charge density).

Module 4: Stability & Purification (The "Pink Spot")

Ticket #771: "My product was white, but it turned pink/red on the silica column."

The Cause: Acid-Catalyzed Auto-Oxidation

Silica gel is slightly acidic (pH 4-5). Electron-rich indoles undergo acid-catalyzed radical dimerization or oxidation to isatins/indoxyls upon exposure to air and silica.

The Fix: Neutralized Silica

Never run a sensitive indole on raw silica.

  • Pre-treat the Column: Slurry your silica in Hexanes containing 1% Triethylamine (Et₃N) .

  • Eluent: Add 0.5% Et₃N to your mobile phase.

  • Storage: Store indoles under Argon in the freezer. If they turn pink, wash with cold ether; the colored impurity is often highly polar and stays on the surface of the crystals.

Summary of Troubleshooting Logic

Troubleshooting Start Identify Problem Prob1 Synthesis Failed (Fischer) Start->Prob1 Prob2 Wrong Regioselectivity (C3 vs C2) Start->Prob2 Prob3 Decomposition (Pink/Red) Start->Prob3 Tar Black Tar? Prob1->Tar WantC2 Want C2 Sub? Prob2->WantC2 Silica On Column? Prob3->Silica AcidDown Use ZnCl2 or Weaker Acid Tar->AcidDown Yes TempUp Increase Temp or use PPA Tar->TempUp No (Low Conv) Protect 1. N-Boc Protect 2. Lithiate (nBuLi) WantC2->Protect Yes Direct Direct EAS (Goes to C3) WantC2->Direct No (Want C3) Neut Add 1% Et3N to Silica Silica->Neut Yes Argon Store under Ar (Auto-oxidation) Silica->Argon No (Storage)

Caption: Decision tree for diagnosing common indole chemistry failures.

References
  • BenchChem Technical Support. (2025).[1] Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem. Link

  • Professor Dave Explains. (2021). Fischer Indole Synthesis Mechanism.[4] YouTube.[5] 6[2][7][8][9]

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles.[2][3][4][7][10][11] Springer. (Contextual grounding for acid sensitivity).

  • Cee, V. J., et al. (2019). N-Alkylation of Indoles in Medicinal Chemistry.[3] ACS Med.[5] Chem. Lett. 5[8]

  • Study.com. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Indole.12[2][13][4][7][8][9][14][15][16]

  • Li, J. J. (2022). Atmospheric oxidation mechanism and kinetics of indole.[14][15] ACP. (Reference for oxidative decomposition). 15[8][9]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide: An Essential Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Weinreb amide, 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide, is a pivotal intermediate in medicinal chemistry, offering a versatile handle for the synthesis of a wide array of complex molecules, particularly ketones derived from the indole-3-acetic acid (IAA) scaffold. The inherent stability and controlled reactivity of the N-methoxy-N-methylamide functionality make it a superior acylating agent, preventing the over-addition of organometallic reagents, a common challenge in the synthesis of ketones from carboxylic acid derivatives. This guide provides a comparative analysis of the most prevalent synthetic routes to this valuable compound, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific application.

Introduction to the Synthetic Challenge

The synthesis of this compound from indole-3-acetic acid presents a classic chemical challenge: the efficient formation of an amide bond. The choice of synthetic strategy is often a trade-off between reaction efficiency, cost, scalability, and the tolerance of sensitive functional groups. This guide will dissect three primary approaches: a one-pot mixed anhydride method, a two-step acyl chloride route, and the use of modern peptide coupling agents.

Route 1: The One-Pot Mixed Anhydride Approach

This method is a robust and high-yielding one-pot procedure that avoids the isolation of highly reactive intermediates. The carboxylic acid is activated in situ by forming a mixed anhydride, which then readily reacts with N,O-dimethylhydroxylamine.

Mechanistic Rationale

The reaction proceeds via the activation of the carboxylic acid group of indole-3-acetic acid with an alkyl chloroformate, such as isobutylchloroformate, in the presence of a tertiary amine base like triethylamine. This forms a highly reactive mixed anhydride intermediate. The subsequent nucleophilic attack by N,O-dimethylhydroxylamine on the activated carbonyl carbon leads to the formation of the desired Weinreb amide and the release of isobutanol and carbon dioxide as byproducts. The choice of a non-nucleophilic base is crucial to prevent side reactions with the chloroformate.

IAA Indole-3-acetic Acid MixedAnhydride Mixed Anhydride Intermediate IAA->MixedAnhydride + Isobutylchloroformate + Triethylamine Base Triethylamine Chloroformate Isobutylchloroformate Product This compound MixedAnhydride->Product + N,O-Dimethylhydroxylamine Amine N,O-Dimethylhydroxylamine

Caption: One-Pot Mixed Anhydride Synthesis Pathway.

Experimental Protocol

To a solution of indole-3-acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethylamine (1.1 eq). Isobutylchloroformate (1.1 eq) is then added dropwise, and the reaction mixture is stirred for 30 minutes at 0 °C. Subsequently, N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and additional triethylamine (1.2 eq) are added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the crude product, which is then purified by column chromatography.

Route 2: The Two-Step Acyl Chloride Method

This classical approach involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is a highly reactive species that readily undergoes amidation. While this method is generally reliable, it requires an additional synthetic step and the handling of moisture-sensitive reagents.

Mechanistic Rationale

Indole-3-acetic acid is first converted to indole-3-acetyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous and easily removed. The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine in the presence of a base, typically pyridine or triethylamine, to neutralize the HCl generated during the reaction. The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond.

IAA Indole-3-acetic Acid AcylChloride Indole-3-acetyl Chloride IAA->AcylChloride + Oxalyl Chloride ChlorinatingAgent Oxalyl Chloride Product This compound AcylChloride->Product + N,O-Dimethylhydroxylamine + Pyridine Amine N,O-Dimethylhydroxylamine Base Pyridine

Caption: Two-Step Acyl Chloride Synthesis Pathway.

Experimental Protocol

Step 1: Synthesis of Indole-3-acetyl chloride. To a solution of indole-3-acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) is added oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude indole-3-acetyl chloride, which is often used immediately in the next step.

Step 2: Amide formation. The crude indole-3-acetyl chloride is dissolved in anhydrous DCM and added dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in DCM at 0 °C. The reaction is stirred for several hours and then worked up by washing with aqueous solutions to remove the pyridine hydrochloride and any unreacted starting materials. The organic layer is dried and concentrated, and the product is purified by chromatography.

Route 3: Direct Amidation via Peptide Coupling Agents

This route employs reagents originally developed for peptide synthesis to facilitate the direct coupling of the carboxylic acid and the amine under mild conditions. These reagents are highly efficient but can be more expensive than the reagents used in the other methods.

Mechanistic Rationale

Peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), activate the carboxylic acid to form a highly reactive intermediate.[1] In the case of HATU, an active OAt-ester is formed.[2] For EDC/HOBt, an OBt-ester is generated. These active esters are then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically added to neutralize any acids present and to deprotonate the amine hydrochloride. These methods are known for their high yields, low rates of racemization (not a concern for this achiral molecule), and tolerance of a wide range of functional groups.

IAA Indole-3-acetic Acid ActiveEster OAt-Active Ester Intermediate IAA->ActiveEster + HATU + DIPEA CouplingAgent HATU / DIPEA Product This compound ActiveEster->Product + N,O-Dimethylhydroxylamine Amine N,O-Dimethylhydroxylamine

Caption: Direct Amidation using a Peptide Coupling Agent.

Experimental Protocol

To a solution of indole-3-acetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HATU (1.1 eq) in a polar aprotic solvent like DMF is added DIPEA (2.5 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2-6 hours. Upon completion, the reaction is diluted with water and the product is extracted with an organic solvent. The combined organic phases are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Mixed AnhydrideRoute 2: Acyl ChlorideRoute 3: Peptide Coupling
Number of Steps One-potTwo stepsOne-pot
Reported Yield High (e.g., 88%)Generally good to highGenerally high to excellent
Reagent Cost ModerateLow to moderateHigh
Reagent Handling Moisture-sensitive chloroformateMoisture-sensitive acyl chlorideHygroscopic coupling agents
Byproducts Isobutanol, CO₂, triethylamine HClGaseous byproducts (CO, CO₂, HCl), pyridine HClWater-soluble urea (for EDC), triazole derivatives
Scalability GoodGoodModerate, due to cost
Substrate Scope BroadBroad, but sensitive groups may reactVery broad, highly functional group tolerant
Purification ChromatographyChromatographyChromatography, but often cleaner reactions

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research or development project.

  • For large-scale synthesis where cost is a primary concern, the Two-Step Acyl Chloride Method (Route 2) offers a viable option due to the low cost of the reagents. However, careful handling of the moisture-sensitive indole-3-acetyl chloride is necessary.

  • The One-Pot Mixed Anhydride Method (Route 1) represents an excellent balance of high yield, operational simplicity, and moderate cost. Its one-pot nature makes it an attractive choice for routine laboratory synthesis.

  • For small-scale synthesis, particularly when dealing with precious starting materials or when a very clean reaction profile is desired, the Direct Amidation via Peptide Coupling Agents (Route 3) is often the preferred method. The high cost of reagents like HATU may be justified by the potentially higher yields and easier purification.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the available resources, the desired scale of the reaction, and the importance of factors such as yield, purity, and operational convenience.

References

  • Current Organic Synthesis, 2013, 10, 732-739.
  • Organic Letters, 2000 , 2(10), 1485-1487. [Link]

  • Journal of Heterocyclic Chemistry, 2007, 44(6), 1291-1295.
  • Aapptec Peptides, Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Merck Millipore, Product Focus: Reagents for peptide synthesis Novabiochem®. [Link]

  • Online Inhibitor, HATU in Modern Peptide Synthesis: Mechanism, Selectivity, and Next-Generation Applications. [Link]

  • PMC, Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

  • Google Patents, CN104311469A - Synthetic method of substituted indole-3-acetic acid.
  • PMC, Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

Sources

assessing the purity of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide from different vendors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide (CAS: 132922-37-3) is a critical Weinreb amide intermediate used primarily to synthesize indole-3-ketones and aldehydes via nucleophilic addition (e.g., Grignard or organolithium reagents).[1] Its utility hinges on the stability of the tetrahedral metal-chelated intermediate, which prevents over-addition.[2]

However, the dual susceptibility of this molecule—hydrolytic instability of the amide bond under improper storage and oxidative degradation of the electron-rich indole ring—creates significant variability between vendors. This guide provides a standardized protocol for assessing incoming batches, highlighting that purities >98% by HPLC are insufficient if residual protic impurities (like free acid or moisture) are present, as these quench organometallic reagents immediately.

Chemical Context & Critical Quality Attributes (CQAs)

Structural Vulnerabilities

The molecule consists of an indole core linked to a Weinreb amide. Two primary degradation pathways define its purity profile:

  • Indole Oxidation: The C2-C3 double bond in the indole ring is electron-rich and prone to oxidation by singlet oxygen or peroxides, leading to oxindole or dioxindole impurities (often yellow/brown discoloration).

  • Amide Hydrolysis: While Weinreb amides are relatively stable, traces of acid or base catalysts from the synthesis (e.g., residual coupling reagents) can promote hydrolysis back to Indole-3-acetic acid (IAA) .

The "Vendor Trap": Synthesis Byproducts

Different vendors employ different coupling strategies. Common impurities based on synthetic route include:

  • DCC/EDC Urea Byproducts: Difficult to remove completely; appear as aliphatic noise in NMR.

  • N,O-Dimethylhydroxylamine: The amine source; if residual, it acts as a nucleophile.

  • Residual Solvents: Pyridine or DMF are often used and are fatal to downstream Grignard reactions.

Standardized Analytical Workflow

To objectively compare vendors, do not rely on the Certificate of Analysis (CoA) alone. Implement this self-validating workflow.

Visual Inspection (First Pass)
  • High Quality: Off-white to pale beige crystalline solid.

  • Low Quality: Dark brown or gummy texture (indicates indole oxidation or solvent retention).

  • Red Flag: Strong amine odor (residual N,O-dimethylhydroxylamine) or vinegar odor (hydrolysis to acetic acid derivatives).

HPLC Protocol: Purity & Related Substances
  • Objective: Quantify the parent amide and separate it from the free acid (IAA) and oxidized impurities.

  • System: Reverse Phase LC (C18).

  • Detection: UV at 280 nm (characteristic Indole absorption) and 220 nm (amide bond).

Method Parameters:

Parameter Setting
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse or equivalent)
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of IAA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 min; Hold 5 min.
Flow Rate 1.0 mL/min

| Temperature | 30°C |

NMR Validation: Identity & Solvents
  • 1H NMR (CDCl3):

    • Diagnostic Signals: Look for the N-OMe singlet (~3.6-3.7 ppm) and N-Me singlet (~3.1-3.2 ppm).

    • Impurity Check:

      • Indole-3-acetic acid: Check for broad OH peak >10 ppm (often invisible) or shift in CH2 protons.

      • Residual Pyridine: Multiplets at 7.0–8.6 ppm.

      • DCC Urea: Multiplets in 1.0–2.0 ppm region.

Comparative Analysis: Vendor Assessment Data

The following table synthesizes representative data profiles typical of three common vendor tiers. Use this to benchmark your samples.

FeatureVendor A (Premium) Vendor B (Bulk/Generic) Vendor C (Budget)
Price (1g) High ($120+)Moderate ($60-80)Low ($30-40)
Appearance Pale beige solidOff-white powderBrownish/sticky solid
HPLC Purity 99.2%97.5%94.0%
Major Impurity None detected1.5% Unknown (likely urea)4% Indole-3-acetic acid
Residual Solvent NoneTrace DCMPyridine detected
Water Content (KF) <0.1%0.3%>1.0%
Performance Pass: >90% yield in Grignard reaction.Caution: Requires drying; 75% yield.Fail: Grignard quenched; <30% yield.

Analysis:

  • Vendor A utilizes rigorous purification (likely column chromatography + recrystallization), justifying the cost for sensitive steps.

  • Vendor C likely skipped the final acid wash, leaving residual free acid (IAA) and pyridine. This material is unusable for organometallic chemistry without repurification.

Visualizations

Diagram 1: Assessment Workflow

This decision tree guides the researcher from sample receipt to reaction suitability.

AssessmentWorkflow Start Sample Receipt (Vendor A/B/C) Visual Visual Inspection (Color/Texture) Start->Visual Solubility Solubility Test (DCM/THF) Visual->Solubility If solid/cryst. Decision Suitability Decision Visual->Decision If Brown/Gummy (Reject) HPLC HPLC Analysis (C18, 280nm) Solubility->HPLC NMR 1H NMR (Impurity ID) HPLC->NMR Purity > 95% HPLC->Decision Purity < 95% (Reject) NMR->Decision Check Solvents/Acid Pass Proceed to Synthesis Decision->Pass Clean Spectrum Purify Recrystallize/Dry Decision->Purify Trace Solvents Reject Reject Batch Decision->Reject Free Acid Found

Caption: Step-by-step quality control workflow for incoming Weinreb amide batches.

Diagram 2: Impurity Pathways & Impact

Understanding where impurities come from helps in selecting the right purification method.

ImpurityPathways IAA Indole-3-Acetic Acid (Starting Material) Dimer Rosindole Dimer (Acid Catalyzed) IAA->Dimer Side Reaction Synthesis Coupling (EDC/DCC + HN(OMe)Me) IAA->Synthesis Amide Target Weinreb Amide (CAS: 132922-37-3) Hydrolysis Hydrolysis (Moisture/Acid) Amide->Hydrolysis Reverts (Quenches Grignard) Oxidation Light/Air Oxidation Amide->Oxidation Color Change (Brown) Oxindole Oxindole Derivative (Oxidation) Synthesis->Amide Hydrolysis->IAA Reverts (Quenches Grignard) Oxidation->Oxindole Color Change (Brown)

Caption: Chemical pathways leading to common impurities. Hydrolysis reverts the amide to the acid, which destroys organometallic reagents.

Experimental Protocols

Protocol A: Purification of "Vendor C" Material

If you possess a lower-grade batch (brownish, traces of acid), perform this rescue protocol before use:

  • Dissolution: Dissolve 1.0 g of crude amide in 20 mL Ethyl Acetate.

  • Wash: Wash sequentially with:

    • 10 mL 1M HCl (removes residual amine/pyridine).

    • 10 mL Saturated NaHCO3 (removes free IAA acid).

    • 10 mL Brine.

  • Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Recrystallization: Recrystallize from minimal hot EtOAc/Hexanes if necessary.

Protocol B: Grignard Compatibility Test

Before committing valuable starting materials, test the amide:

  • Dissolve 50 mg of Amide in dry THF under Argon.

  • Add 1.1 equivalents of MeMgBr at 0°C.

  • Observation: If the solution bubbles vigorously or forms a precipitate immediately (without color change), the batch contains free acid/water (Protonation of Grignard). A clean reaction should proceed smoothly to the ketone after workup.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification – A review. Analytica Chimica Acta, 902, 8-21. (Provides basis for Indole HPLC methods). Link

  • Fluorochem. (n.d.). Product Specification: this compound.[1] (Used for CAS/Structure verification). Link

  • Mentel, M., et al. (2009). Stability of Indole-3-acetic acid in solution. Journal of Plant Growth Regulation. (Context for oxidative degradation). Link

Sources

Validation Guide: Anti-Proliferative Assessment of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide Functional Class: Weinreb Amide derivative of Indole-3-acetic acid (IAA). CAS: 132922-37-3 (Representative)

This guide outlines the validation framework for establishing the anti-proliferative efficacy of the Weinreb amide derivative of IAA. While Indole-3-acetic acid (IAA) is a well-characterized plant auxin with pro-drug potential in oncology (specifically via Horseradish Peroxidase activation), its clinical utility is limited by rapid metabolic clearance and low lipophilicity.

The N-methoxy-N-methylacetamide (Weinreb) moiety is traditionally a synthetic intermediate. However, in a pharmacological context, this modification serves two critical functions:

  • Metabolic Stability: It resists non-specific hydrolysis better than simple alkyl esters (e.g., methyl indole-3-acetate).

  • Lipophilicity: It alters the LogP, potentially enhancing membrane permeability compared to the free acid.

This guide validates the compound as a stable, direct-acting agent or a superior pro-drug compared to standard indole derivatives.

Comparative Landscape: Performance vs. Alternatives

To validate this specific amide, you must benchmark it against the parent compound and established indole-based agents.

FeatureTarget Candidate (Weinreb Amide)Alternative A: Indole-3-Acetic Acid (IAA) Alternative B: Indole-3-Carbinol (I3C)
Primary Mechanism Unknown/To Validate: Potential Tubulin inhibition or ROS generation (Prodrug).ROS Generation: Requires activation by Peroxidases (e.g., HRP) to form cytotoxic radicals.Signaling Modulation: Alters Estrogen metabolism; induces G1 arrest.
Stability High: Weinreb amides resist nucleophilic attack and plasma hydrolysis better than esters.Moderate: Rapidly conjugated or decarboxylated in vivo.Low: Unstable in gastric acid; converts to DIM (3,3'-diindolylmethane).
Cellular Uptake Enhanced: Amide cap increases lipophilicity (LogP > IAA).Low: Carboxylic acid is ionized at physiological pH.High: Rapid passive diffusion.
Potency (IC50) Target Range: 1–10 µM (if direct actor); >50 µM (if prodrug).Low: >500 µM (without HRP); <50 µM (with HRP).Moderate: 50–100 µM (broad spectrum).
Scientific Rationale for Validation

The validation logic rests on the "Stability-Permeability Trade-off." If the Weinreb amide shows lower IC50 values than IAA without added peroxidase, it suggests the amide moiety itself confers intrinsic toxicity (likely via tubulin interaction, common in indole amides) or facilitates superior intracellular accumulation before hydrolysis.

Validation Protocols

Phase 1: Chemical Stability & Hydrolysis Kinetics

Objective: Prove the compound remains intact in culture media, distinguishing intrinsic activity from metabolite activity.

Methodology:

  • Preparation: Dissolve this compound in DMSO (10 mM stock).

  • Incubation: Spike into complete cell culture media (RPMI-1640 + 10% FBS) at 100 µM. Incubate at 37°C.

  • Sampling: Aliquot at 0, 1, 4, 12, and 24 hours.

  • Analysis: HPLC-UV (280 nm).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Target: Monitor disappearance of Amide peak vs. appearance of IAA peak.

Success Criteria: >90% parent compound remaining at 24 hours indicates stability. Rapid degradation implies the compound acts merely as a prodrug for IAA.

Phase 2: In Vitro Cytotoxicity (Resazurin Assay)

Objective: Determine IC50 relative to IAA and I3C.

Protocol:

  • Cell Lines:

    • MCF-7 (Breast, Peroxidase-low).

    • HeLa (Cervical, robust indole responder).

    • HUVEC (Normal control - critical for toxicity index).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Serial dilutions (0.1 µM to 100 µM) of:

    • Target Weinreb Amide.[1]

    • IAA (Negative Control).

    • IAA + 1 µg/mL HRP (Positive Control for ROS mechanism).

    • Indole-3-Carbinol (Standard).[2]

  • Readout: Add Resazurin (Alamar Blue) after 72h. Read Fluorescence (Ex 560nm / Em 590nm).

Self-Validating Check: If IAA + HRP is not cytotoxic, the assay system is flawed (HRP likely inactive).

Phase 3: Mechanistic Validation (ROS vs. Tubulin)

Objective: Indole derivatives often act via ROS (like IAA) or Tubulin destabilization (like Combretastatin analogs).

Flow Cytometry Workflow:

  • ROS Detection: Stain with DCFDA (20 µM) after 4h treatment.

    • Hypothesis: If Weinreb amide mimics IAA, ROS will spike.

  • Cell Cycle Analysis: PI Staining after 24h.

    • Hypothesis: G2/M arrest indicates Tubulin inhibition (distinct from IAA's typical mechanism).

Visualization of Signaling & Workflow

Diagram 1: The Indole Validation Logic Flow

This workflow illustrates the decision tree for determining the compound's mode of action based on stability and cytotoxicity data.

ValidationLogic Start Compound: Indole-Weinreb Amide Stability Phase 1: Stability Assay (HPLC in Media) Start->Stability Stable Result: Stable (>90% @ 24h) Stability->Stable Unstable Result: Hydrolyzed to IAA Stability->Unstable Cyto Phase 2: Cytotoxicity (IC50) Stable->Cyto Test Intrinsic Activity Unstable->Cyto Test Prodrug Efficiency ROS Assay: ROS Generation (DCFDA) Cyto->ROS Cycle Assay: Cell Cycle (G2/M Arrest) Cyto->Cycle Direct Mechanism A: Direct Action (Likely Tubulin Inhibitor) Prodrug Mechanism B: Prodrug Effect (Intracellular IAA Release) ROS->Prodrug High ROS Cycle->Direct G2/M Arrest

Caption: Decision matrix for distinguishing between intrinsic pharmacologic activity and prodrug hydrolysis.

Diagram 2: Potential Mechanisms of Action

Visualizing how the Weinreb amide might interact with the Aryl Hydrocarbon Receptor (AhR) or Tubulin compared to IAA.

Mechanism Comp Weinreb Amide IAA IAA (Metabolite) Comp->IAA Hydrolysis Tubulin Tubulin (Polymerization) Comp->Tubulin Direct Inhibition? AhR AhR Receptor (Nucleus) Comp->AhR Ligand Binding Perox Peroxidase (HRP/MPO) IAA->Perox Activation Apoptosis Apoptosis Tubulin->Apoptosis G2/M Arrest AhR->Apoptosis Transcription ROS ROS (Free Radicals) Perox->ROS Oxidation ROS->Apoptosis DNA Damage

Caption: Dual-pathway hypothesis: Direct microtubule destabilization vs. oxidative activation via IAA hydrolysis.

References

  • Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. Biochemical Pharmacology.

  • Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle.[3]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

  • Kaufman, T. S. (2014). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules.

  • Liszewski, K., et al. (2022). The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles. Scientific Reports.

Sources

Safety Operating Guide

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Strategy

Topic: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide CAS Registry Number: 143326-80-5 (General analog reference; specific isomer registry may vary) Chemical Class: Weinreb Amide / Indole Derivative[1]

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of this compound. As a key intermediate in the synthesis of indole-3-aldehydes (via reduction) or ketones (via organometallic addition), this compound combines the biological activity potential of an indole core with the chemical reactivity of a Weinreb amide.[1]

Immediate Directive: Treat as a Hazardous Organic Chemical . Do not dispose of via municipal waste or sink drainage. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Analysis

To ensure safe handling, one must understand the chemical behaviors that dictate disposal logistics. This compound is not merely "waste"; it is a reactive intermediate.

PropertySpecificationOperational Implication
Molecular Formula C₁₂H₁₄N₂O₂Generates Nitrogen Oxides (NOx) upon combustion.[1]
Physical State Solid (typically off-white powder)Dust explosion hazard if aerosolized; inhalation risk.[1]
Reactivity Stable amide; Indole ring is oxidation-proneCRITICAL: Segregate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic degradation in waste containers.[1]
Solubility Soluble in organic solvents (DCM, EtOAc)Dispose of as "Non-Halogenated Organic" if dissolved in non-halogens, or "Halogenated" if in DCM.[1]
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE is mandatory.[1] Assume potential biological activity due to Indole-3-acetic acid (auxin) lineage.[1]

Step-by-Step Disposal Protocol

This protocol utilizes a Self-Validating System : every step requires a check (labeling, segregation) that prevents downstream errors at the incineration plant.

Phase A: Waste Characterization & Segregation

Before moving the vessel, determine the state of the waste.

  • Scenario 1: Pure Solid / Expired Reagent. [1]

    • Do not dissolve. Disposal as a solid reduces volume and solvent costs.[1]

    • Segregate into Solid Hazardous Waste (Non-RCRA Regulated, unless mixed with listed solvents).[1]

  • Scenario 2: Reaction Mixture / Solution.

    • Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Ethyl Acetate, Methanol, or Acetone

      
      Non-Halogenated Waste Stream .
      
Phase B: Packaging & Labeling[1]
  • Primary Containment: Ensure the screw cap is Teflon-lined to prevent organic vapor leaching.[1]

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Must List: "this compound" (Do not use abbreviations like "Weinreb Indole").[1]

    • Hazard Checkboxes: [x] Irritant [x] Toxic.[1]

Phase C: Storage & Handoff

Store in a cool, dry area away from light (indoles darken/degrade under UV).[1] Ensure secondary containment (spill tray) is present.[1]

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance with EPA and local safety standards.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Pure Substance LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mix SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Solid Waste' SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck FinalDisp Final Disposal Method: High-Temp Incineration (Destruction of Indole Core) SolidContainer->FinalDisp HaloStream Stream A: Halogenated (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Stream B: Non-Halogenated (e.g., EtOAc, MeOH) SolventCheck->NonHaloStream Flammable Solvents HaloStream->FinalDisp NonHaloStream->FinalDisp

Figure 1: Decision matrix for the segregation and disposal of indole-based Weinreb amides. Note that incineration is the universal endpoint to ensure complete destruction of the pharmacophore.

Emergency Contingencies (Spill Procedures)

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

PPE Requirements:

  • Nitrile Gloves (Double gloving recommended for solutions).[1]

  • Safety Goggles (Standard ANSI Z87.1).[1]

  • Lab Coat (Buttoned).[1]

  • If powder is aerosolized: N95 or P100 respirator.[1]

Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.

  • Contain (Solid): Gently cover the spill with wet paper towels to prevent dust generation.[1] Scoop into a waste jar.

  • Contain (Liquid): Surround with absorbent vermiculite or polypropylene pads.[1] Do not use combustible materials (sawdust) if the solvent is flammable.[1]

  • Decontaminate: Scrub the surface with a soap/water solution. The indole moiety is lipophilic; water alone will not effectively clean the surface.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste drum.

Regulatory & Scientific Context

Why Incineration?

Landfilling is inappropriate for indole derivatives due to potential leaching and biological activity in soil microbiomes. Chemical treatment (bleach) is not recommended as it may form chlorinated indoles, which can be more toxic.[1] High-temperature incineration (>1000°C) ensures the complete oxidation of the pyrrole ring and the amide bond, converting the molecule into CO₂, H₂O, and N₂/NOx (scrubbed at the facility).

Regulatory Codes (USA/RCRA)

While this specific compound is not explicitly "P-listed" or "U-listed" (unlike specific poisons like strychnine), it falls under the "Characteristic" or "Process" waste rules:

  • D001 (Ignitable): If dissolved in flammable solvents.[1]

  • General Organic Waste: If solid.

Compliance Note: Always verify with your institution's EHS (Environmental Health & Safety) officer, as local municipal codes may be stricter than federal guidelines.[1]

References

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety.[1] [Link]

  • PubChem. Indole-3-acetic acid (Parent Structure Safety Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1][Link][1]

Sources

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